molecular formula C3H4BrF3O B181581 1-Bromo-2-(trifluoromethoxy)ethane CAS No. 1645-93-8

1-Bromo-2-(trifluoromethoxy)ethane

Cat. No.: B181581
CAS No.: 1645-93-8
M. Wt: 192.96 g/mol
InChI Key: YLLDCQMJIXHFQZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)ethane, also known as 1-Bromo-2-(trifluoromethoxy)ethane, is a useful research compound. Its molecular formula is C3H4BrF3O and its molecular weight is 192.96 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-2-(trifluoromethoxy)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2-(trifluoromethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(trifluoromethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2-8-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLDCQMJIXHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511341
Record name 1-Bromo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-93-8
Record name 1-Bromo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-trifluoromethoxy-ethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)ethane: Properties, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(trifluoromethoxy)ethane is a halogenated ether that has garnered interest in the field of medicinal chemistry, particularly as a building block in the synthesis of novel therapeutic agents. Its unique combination of a reactive bromine atom and a trifluoromethoxy group imparts specific properties that are advantageous in the design of complex organic molecules. The trifluoromethoxy group, in particular, is increasingly utilized in drug development to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties, safety considerations, and handling procedures for 1-Bromo-2-(trifluoromethoxy)ethane, with a special focus on its application in the synthesis of anticancer compounds.

Chemical and Physical Properties

1-Bromo-2-(trifluoromethoxy)ethane is a colorless to pale yellow liquid.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 1645-93-8[2]
Molecular Formula C₃H₄BrF₃O[2]
Molecular Weight 192.96 g/mol [2]
Boiling Point 77-80 °C[3]
Density 1.674 g/mL at 25 °C[3]
Refractive Index n20/D 1.367[3]
Flash Point 110 °C[3]
Storage Temperature 2-8 °C[3][4]

Chemical Structure:

Caption: 2D structure of 1-Bromo-2-(trifluoromethoxy)ethane.

Hazard Identification and GHS Classification

1-Bromo-2-(trifluoromethoxy)ethane is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute Toxicity, Oral (Category 4) [5]

  • Acute Toxicity, Dermal (Category 4) [5]

  • Acute Toxicity, Inhalation (Category 4) [5]

  • Skin Irritation (Category 2) [5]

  • Eye Irritation (Category 2) [5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [5]

  • Carcinogenicity (Suspected of causing cancer) [2]

  • Hazardous to the aquatic environment, long-term hazard (Category 2) [2]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

  • H350: May cause cancer.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Safe Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is paramount when handling 1-Bromo-2-(trifluoromethoxy)ethane.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles are mandatory.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene) and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working outside of a fume hood or if airborne concentrations are expected to be high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Handling Procedures
  • Avoid breathing vapors or mist.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

  • Use spark-proof tools and explosion-proof equipment, especially given that similar halogenated ethers can be flammable.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed.[1]

  • Store at temperatures between 2-8°C for long-term stability.[3][4]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and magnesium.[1]

First-Aid Measures

In the event of exposure to 1-Bromo-2-(trifluoromethoxy)ethane, immediate medical attention is crucial.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[6]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1]

Spill_Response_Workflow Start Spill of 1-Bromo-2-(trifluoromethoxy)ethane Detected Evacuate Evacuate Immediate Area Start->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ventilate Ensure Adequate Ventilation (Open Sashes, Turn on Fans) PPE->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Absorbent Material Ignition->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for responding to a spill of 1-Bromo-2-(trifluoromethoxy)ethane.

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Reactivity: As an ether, it is susceptible to nucleophilic substitution reactions at the carbon atom bonded to the bromine.[8] The presence of the bromine atom makes it a useful alkylating agent.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and magnesium.[1]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[1]

Toxicological and Ecological Information

Toxicological Information
Ecological Information

The compound is classified as toxic to aquatic life with long-lasting effects (H411).[2] Due to its halogenated nature, 1-Bromo-2-(trifluoromethoxy)ethane may be persistent in the environment. Halogenated organic compounds can be resistant to biodegradation.[9] Therefore, releases to the environment should be strictly avoided.

Application in the Synthesis of Anticancer Agents

A significant application of 1-Bromo-2-(trifluoromethoxy)ethane is its use as a reactant in the preparation of non-fused tricyclic compounds for the treatment of cancer. The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate several key properties of a drug molecule:

  • Metabolic Stability: The C-F bonds in the trifluoromethoxy group are very strong, making it resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

  • Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes and reach its target.

  • Binding Affinity: The electronic properties of the trifluoromethoxy group can influence the binding of a drug to its target protein, potentially increasing its potency.

The bromo-functionalized ethyl side chain of 1-Bromo-2-(trifluoromethoxy)ethane provides a reactive handle for chemists to incorporate the trifluoromethoxyethyl moiety into a larger molecular scaffold, such as a tricyclic system, to explore its potential as an anticancer agent.

Experimental Protocols

General Handling Protocol
  • Before handling, review the Safety Data Sheet (SDS) for 1-Bromo-2-(trifluoromethoxy)ethane.

  • Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.

  • Don the appropriate personal protective equipment, including chemical splash goggles, chemical-resistant gloves, and a lab coat.

  • When transferring the liquid, use a properly functioning syringe or pipette within the fume hood.

  • Keep the container tightly sealed when not in use.

  • After handling, wash hands thoroughly with soap and water.

  • Dispose of any contaminated materials in a designated hazardous waste container.

Protocol for a Hypothetical Alkylation Reaction

This protocol is a general example and should be adapted based on the specific reaction being performed.

  • Set up the reaction apparatus in a chemical fume hood. This may include a round-bottom flask, a condenser, and a magnetic stirrer.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the substrate to be alkylated and a suitable solvent to the reaction flask.

  • Add a base, if required by the reaction mechanism.

  • Slowly add a stoichiometric amount of 1-Bromo-2-(trifluoromethoxy)ethane to the reaction mixture via a syringe.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using an appropriate technique, such as column chromatography.

Disposal Considerations

Waste 1-Bromo-2-(trifluoromethoxy)ethane and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

1-Bromo-2-(trifluoromethoxy)ethane is a valuable reagent in organic synthesis, particularly for the development of new pharmaceutical compounds. However, its hazardous nature necessitates careful handling and strict adherence to safety protocols. Researchers and drug development professionals should be fully aware of its toxicological and ecological properties to ensure its safe use and disposal. The unique properties conferred by the trifluoromethoxy group make this compound and its derivatives promising candidates for further investigation in the quest for more effective and safer medicines.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for 1,2-Dibromoethane. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Bromo-2-(trifluoromethoxy)ethane. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

Sources

Part 1: Chemical Profile & Physicochemical Properties

[1][2][3][4]

The trifluoromethoxy (

2

Table 1: Physicochemical Data Sheet

PropertyValueRelevance in Protocol
Structure

Primary alkyl halide (Electrophile)
Molecular Weight 192.96 g/mol Stoichiometry calculations
Boiling Point 108–110 °C (at 760 mmHg)High enough for reflux in MeCN/THF
Density 1.674 g/mL (25 °C)Heavy organic layer during extraction
LogP (Predicted) ~2.0Enhances lipid permeability of adducts
Refractive Index

1.367
Purity check via refractometry
Stability Acid/Base StableCompatible with

,

,

Part 2: Reactivity Profile & Mechanism[1][2]

The reactivity of 1-Bromo-2-(trifluoromethoxy)ethane is dominated by the


12

Critical Mechanistic Insight: Unlike standard


12suppressing Neighboring Group Participation (NGP)
  • Consequence: The risk of forming stable oxonium intermediates is negligible, leading to clean

    
     kinetics without rearrangement byproducts.
    
  • Inductive Effect:[1] The

    
    -oxygen exerts an inductive withdrawing effect, making the 
    
    
    -carbon slightly more electrophilic than in 1-bromopropane, but also slightly more prone to
    
    
    elimination if strong, bulky bases are used.[1][2]
Reactivity Visualization

The following diagram maps the core transformations accessible via this reagent.

ReactivityProfileReagent1-Bromo-2-(trifluoromethoxy)ethaneProd_AmineN-(2-trifluoromethoxyethyl)aminesReagent->Prod_AmineSN2 (K2CO3, MeCN, 60°C)Prod_EtherAryl 2-(trifluoromethoxy)ethylethersReagent->Prod_EtherWilliamson Ether(Cs2CO3, DMF, 80°C)Prod_ThioThioethersReagent->Prod_ThioThio-alkylation(NaH, THF)AmineSecondary Amines(R2NH)Amine->Prod_AminePhenolPhenols(ArOH)Phenol->Prod_EtherThiolThiols(RSH)Thiol->Prod_Thio

Figure 1: Core reactivity pathways.[1][2] The reagent serves as a versatile electrophile for N-, O-, and S-alkylation.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Installation of the side chain on a piperazine or piperidine scaffold (common in GPCR ligands).

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2]

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
  • Catalyst: KI (0.1 equiv) - Crucial for Finkelstein exchange in situ.[1][2]

  • Solvent: Acetonitrile (MeCN) - anhydrous.[1][2]

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (3.0 mmol). Note: Milling the carbonate increases surface area and reaction rate.
    
  • Activation: Add Potassium Iodide (KI, 0.1 mmol).

    • Causality: KI reacts with the alkyl bromide to form the more reactive alkyl iodide in situ, accelerating the

      
       reaction (Finkelstein acceleration).
      
  • Reagent Addition: Add 1-Bromo-2-(trifluoromethoxy)ethane (1.2 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C under

    
     atmosphere for 12–16 hours.
    
    • Self-Validation: Monitor via TLC or LCMS.[1][2] The disappearance of the starting amine and the appearance of a product mass (

      
       Da) confirms progress.
      
  • Workup: Cool to RT. Filter off inorganic solids through a Celite pad.[1][2] Concentrate the filtrate.

  • Purification: Partition between EtOAc and Water.[1][2] Dry organic phase (

    
    ).[1][2] Purify via flash column chromatography (typically Hexane/EtOAc).[1][2]
    
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Target: Creating bioisosteres of phenoxy-ethyl chains.[1][2]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1][2]

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.5 equiv)[1][2]

  • Base:

    
     (2.0 equiv) - Cesium effect promotes solubility in DMF.[1][2]
    
  • Solvent: DMF or NMP.[1][2]

Workflow Visualization:

WorkflowStep1Step 1: DeprotonationPhenol + Cs2CO3 in DMF(Stir 30 min @ RT)Step2Step 2: AlkylationAdd Bromide Reagent(Heat to 80°C, 4-8 hrs)Step1->Step2Step3Step 3: Validation (LCMS)Check for M+113 peakCheck disappearance of Ar-OHStep2->Step3Step4Step 4: ExtractionEtOAc / LiCl(aq) wash(Removes DMF)Step3->Step4

Figure 2: O-Alkylation operational workflow. The use of Cesium Carbonate is preferred for phenols to ensure complete deprotonation and "naked" phenoxide reactivity.

Part 4: Medicinal Chemistry Applications[1][4][7][8]

The 2-(trifluoromethoxy)ethyl group is a powerful tool in the "Fluorine Scan" phase of drug discovery.[1][2]

1. Bioisosterism & Lipophilicity: Replacing a standard n-propyl group with a 2-(trifluoromethoxy)ethyl group often results in:

  • LogP Increase:

    
     to 
    
    
    .
  • Metabolic Blocking: The terminal

    
     prevents 
    
    
    -oxidation (a common clearance pathway for alkyl chains).[1][2] The ether oxygen is electronically deactivated, preventing O-dealkylation by CYP450 enzymes.[1][2][3]

2. Conformational Bias: The "Gauche Effect" (interaction between the fluorine and the oxygen lone pairs) can induce specific conformations in the ethyl chain, potentially locking the ligand into a bioactive pose that a flexible propyl chain cannot achieve.

3. Blood-Brain Barrier (BBB) Penetration: The high lipophilicity combined with the low polarizability of the C-F bonds facilitates passive diffusion across the BBB, making this motif highly desirable for CNS targets (e.g., Antidepressants, Neuroprotective agents).

Part 5: Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4]

  • Respiratory: May cause respiratory irritation (H335).[1][2][4][5]

Storage & Stability:

  • Store at 2–8°C (Refrigerate).

  • Keep container tightly closed to prevent hydrolysis (slow, but possible over long durations in humid air).[2]

  • Incompatibility: Strong oxidizing agents, strong bases (risk of E2 elimination to form vinyl ethers).

References

  • Synthesis and Properties of Fluorinated Ethers Source: Journal of Fluorine Chemistry.[1][2] Context: Discusses the inductive effects of

    
    -fluorinated ethers and their stability.
    Link:[1][2]
    
  • The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2008).[1][2] Context: Purser, S., et al. "Fluorine in medicinal chemistry."[2] confirming the metabolic stability and lipophilicity benefits of the

    
     group.
    Link:[Link][1][2]
    
  • PubChem Compound Summary: 1-Bromo-2-(trifluoromethoxy)ethane Source: National Center for Biotechnology Information (2025).[1][2] Context: CID 1645-93-8 structure and toxicity data.[1][2] Link:[Link][1][2]

1-Bromo-2-(trifluoromethoxy)ethane: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and application of 1-Bromo-2-(trifluoromethoxy)ethane , a critical fluorinated building block in medicinal chemistry.[1]

Executive Summary

1-Bromo-2-(trifluoromethoxy)ethane (CAS: 1645-93-8) is a specialized alkylating agent used primarily to introduce the 2-(trifluoromethoxy)ethyl motif (


) into drug scaffolds.[1] This moiety serves as a strategic bioisostere, combining the metabolic stability of the trifluoromethoxy group (

) with a flexible ethyl spacer.[1] It is increasingly utilized in lead optimization to modulate lipophilicity (

), improve membrane permeability, and block metabolic soft spots without significantly altering the steric profile of the parent molecule.

Chemical Identity & Physicochemical Profile

This section consolidates verified data for experimental planning. Note the distinction between atmospheric and reduced-pressure boiling points, a common source of error in process chemistry.

PropertyDataNote
IUPAC Name 1-Bromo-2-(trifluoromethoxy)ethane
CAS Registry 1645-93-8
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 192.96 g/mol
Appearance Clear, colorless to pale yellow liquid
Density

at

High density due to Br/F content
Boiling Point

at

(approx. 15 mmHg)
Critical: Atmospheric BP is

.[1][2][3][4] The value

often cited refers to reduced pressure.[1]
Flash Point

(

)
Closed Cup
Refractive Index

Solubility Immiscible with water; soluble in DCM, THF, EtOAc

Synthetic Routes & Production

The synthesis of 1-bromo-2-(trifluoromethoxy)ethane typically proceeds via the nucleophilic substitution of the hydroxyl group in 2-(trifluoromethoxy)ethanol .[1]

Core Synthesis Pathway: The Appel Reaction or Phosphorus Tribromide

While the alcohol precursor is stable, the conversion requires conditions that prevent the elimination of the trifluoromethoxy group (which is a poor leaving group, but


-elimination is possible under harsh basic conditions).[1]
Method A: Phosphorus Tribromide (

)

This is the standard industrial route due to atom economy.[1]



  • Mechanism: The alcohol oxygen attacks the phosphorus, displacing bromide. The released bromide ion then performs a backside

    
     attack on the alkyl carbon, displacing the hop-oxide leaving group.[1]
    
  • Advantage: Scalable and cost-effective.[1]

Method B: Appel Reaction (

)

Used for sensitive substrates where acidic conditions (HBr generation) must be avoided.[1]

  • Reagents: Carbon tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ).[1]
  • Advantage: Neutral conditions, high functional group tolerance.[1]

Synthesis Workflow Diagram

The following diagram illustrates the production logic and downstream utility.

SynthesisWorkflow Precursor 2-(Trifluoromethoxy)ethanol (Start Material) Intermediate Intermediate Complex (Alkoxyphosphonium) Precursor->Intermediate Activation Reagent Reagent: PBr3 or CBr4/PPh3 Reagent->Intermediate Product 1-Bromo-2-(trifluoromethoxy)ethane (Target Electrophile) Intermediate->Product SN2 Substitution (Br-) Drug Target Drug Scaffold (N/O/S-Alkylated) Product->Drug Alkylation of Nucleophile

Figure 1: Synthetic workflow from alcohol precursor to final alkylating agent.[1]

Applications in Medicinal Chemistry

The 2-(trifluoromethoxy)ethyl group is a powerful tool in Structure-Activity Relationship (SAR) studies.[1]

Lipophilicity Modulation

The trifluoromethoxy group (


) is one of the most lipophilic substituents known (Hansch 

value

).[1] Attaching it via an ethyl linker allows chemists to increase the LogP of a lead compound significantly without adding a massive steric bulk.
  • Effect: Increases membrane permeability (passive diffusion).[1]

  • Utility: Useful for CNS drugs requiring blood-brain barrier penetration.[1]

Metabolic Stability

The


 bond is metabolically robust. Unlike a standard ethoxy group (

), which is susceptible to oxidative dealkylation by Cytochrome P450 enzymes, the terminal

group blocks this metabolic soft spot.[1]
  • Mechanism: The fluorine atoms withdraw electron density, making the adjacent carbons less prone to oxidation.

Bioisosterism

The


 chain acts as a "fluorinated" mimic of propyl or butyl chains, but with altered electronic properties (dipole moment) due to the ether oxygen.[1]

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: To install the 2-(trifluoromethoxy)ethyl group onto a secondary amine scaffold (e.g., a piperazine derivative).

Reagents
  • Substrate: Secondary amine (1.0 equiv)

  • Electrophile: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add powdered

    
     (3.0 mmol). Flush the system with nitrogen (
    
    
    
    ).[1]
  • Alkylation: Add 1-Bromo-2-(trifluoromethoxy)ethane (1.2 mmol) dropwise via syringe.

    • Note: The high density of the bromide means it will sink; vigorous stirring is required.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Monitoring: Check progress via TLC or LC-MS.[1] Look for the disappearance of the amine and the appearance of the product mass (

      
      ).
      
  • Workup: Cool to room temperature. Filter off the inorganic solids.[3] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in DCM, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (typically Hexane/EtOAc gradient).[1]
    
Reaction Pathway Diagram

ReactionScheme Amine Sec-Amine (R2-NH) TS Transition State (SN2) Amine->TS Nucleophilic Attack Bromide Br-CH2-CH2-OCF3 Bromide->TS Product Tert-Amine Product (R2-N-CH2-CH2-OCF3) TS->Product Bond Formation Byproduct HBr (scavenged by Base) TS->Byproduct

Figure 2:


 Alkylation mechanism for amine functionalization.

Safety & Handling (Critical)

Warning: Alkylating agents are inherently hazardous.[1]

  • Genotoxicity: As an alkyl bromide, this compound is a potential mutagen/carcinogen.[1] It can alkylate DNA bases.[1] Always handle in a fume hood.[1]

  • Lachrymator: Many 2-substituted ethyl bromides are lachrymators (tear gas agents).[1] Wear goggles and avoid vapor inhalation.[1]

  • Skin Contact: Corrosive/Irritant.[1] It can penetrate skin due to its lipophilicity.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store at

    
     (refrigerated) to prevent slow hydrolysis or decomposition. Keep away from light.
    

References

  • Sigma-Aldrich. (2025).[1][5][6] Safety Data Sheet: 1-Bromo-2-(trifluoromethoxy)ethane. Retrieved from

  • ChemicalBook. (2025).[1][5] 1-Bromo-2-(trifluoromethoxy)ethane Properties and Suppliers. Retrieved from [1]

  • Meanwell, N. A. (2018).[1][7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]

  • Leroux, F. R., et al. (2005).[1] Trifluoromethoxy group: properties and applications in medicinal chemistry. ChemMedChem.

Sources

Methodological & Application

Application Note: 1-Bromo-2-(trifluoromethoxy)ethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Expanding the Fluorination Toolkit: Strategies for Trifluoromethoxyethylation

Executive Summary & Strategic Positioning

While "trifluoromethylation" typically refers to the direct introduction of a


 group (using reagents like 

), modern drug discovery increasingly relies on fluoroalkylation to fine-tune physicochemical properties.

1-Bromo-2-(trifluoromethoxy)ethane (CAS 1645-93-8) is a specialized alkylating agent used not to introduce a simple


 group, but to append the 2-(trifluoromethoxy)ethyl motif (

)
. This moiety serves as a critical bioisostere, offering a unique combination of the metabolic stability of the trifluoromethoxy group (

) with the flexible ethyl linker.

Key Medicinal Chemistry Advantages:

  • Lipophilicity Modulation: The

    
     group is significantly more lipophilic than a methoxy group (
    
    
    
    ) or even a fluorine atom, boosting membrane permeability (Hansch
    
    
    value:
    
    
    vs
    
    
    ).
  • Conformational Extension: Unlike direct aryl-trifluoromethylation, this reagent extends the fluorinated pharmacophore away from the scaffold, probing different binding pockets.

  • Metabolic Blocking: The terminal

    
     group blocks metabolic oxidation at the ether linkage.
    
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Reagent Identity: 1-Bromo-2-(trifluoromethoxy)ethane Structure:



PropertyDataRelevance to Protocol
CAS Number 1645-93-8Unique Identifier for sourcing.[1]
Molecular Weight 192.96 g/mol Calculation of stoichiometry.
Boiling Point 77–80 °CVolatile; avoid high-vac removal during workup.
Density 1.674 g/mLHeavy liquid; forms bottom layer in aqueous extractions.
Reactivity Class Primary Alkyl HalideSubstrate for

reactions; prone to E2 elimination.
Stability Moisture SensitiveStore under inert gas (Ar/N2) at 2–8 °C.
Mechanistic Insight: The Competition ( vs. E2)

The successful application of this reagent relies on controlling the competition between Nucleophilic Substitution (


) and Elimination (E2).
  • The Challenge: The electron-withdrawing nature of the

    
     group (
    
    
    
    effect) increases the acidity of the
    
    
    -protons (adjacent to the ether oxygen). This makes the reagent susceptible to base-mediated elimination, yielding the volatile vinyl ether byproduct (
    
    
    ), which leads to low yields.
  • The Solution: Use non-bulky, weak bases (e.g.,

    
    , 
    
    
    
    ) and polar aprotic solvents to favor substitution. Avoid strong alkoxide bases (e.g.,
    
    
    ) unless the nucleophile is extremely weak.
Visualization: Reaction Pathway & Competition[2]

ReactionPathway Reagent 1-Bromo-2- (trifluoromethoxy)ethane TS_SN2 Transition State (SN2) Reagent->TS_SN2 + Nu- TS_E2 Transition State (E2) Reagent->TS_E2 + Strong Base Nu Nucleophile (Amine/Phenol) Nu->TS_SN2 Product Target: Trifluoromethoxyethyl Derivative TS_SN2->Product Substitution (Favored by mild base) Byproduct Byproduct: Trifluorovinyl Ether TS_E2->Byproduct Elimination (Favored by heating/strong base)

Figure 1: Mechanistic divergence. Success depends on favoring the green path (


) over the red path (E2).
Detailed Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (Indoles, Pyrazoles)

Standard procedure for introducing the side chain into drug scaffolds.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Additive: Potassium Iodide (KI) (0.1 equiv) - Finkelstein Catalyst

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add the Indole substrate (1.0 equiv) and

    
     (2.0 equiv) to the flask. Add anhydrous MeCN (0.1 M concentration relative to substrate).
    
  • Activation (Optional but Recommended): Stir at room temperature for 15 minutes to allow deprotonation of the indole N-H.

  • Reagent Addition: Add Potassium Iodide (10 mol%). Then, add 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv) dropwise via syringe.

    • Expert Note: The addition of KI generates the corresponding iodide in situ, which is a better leaving group, accelerating the

      
       reaction and minimizing the time available for side reactions.
      
  • Reaction: Heat the mixture to 60–80 °C. Monitor via TLC or LC-MS.

    • Typical Time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic solids (

      
      , Excess Base) through a pad of Celite.
      
    • Concentrate the filtrate under reduced pressure. Caution: Do not use high vacuum (< 5 mbar) for extended periods if the product molecular weight is low, as the side chain adds volatility.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: O-Alkylation of Phenols

Used to synthesize trifluoromethoxyethyl ethers.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: In a vial, dissolve the phenol in DMF (Concentration ~0.2 M).

  • Base Addition: Add finely ground anhydrous

    
    .
    
  • Reagent Addition: Add the bromide reagent in one portion.

  • Temperature Control: Heat to 60 °C.

    • Critical Control Point: Do not exceed 90 °C. Higher temperatures drastically increase the rate of E2 elimination, consuming the alkylating agent before it reacts with the phenol.

  • Quench: Pour the reaction mixture into ice-water.

  • Extraction: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) x3.
    • Note: DMF is difficult to remove. Wash the organic layer with water (x2) and Brine (x1) to remove residual DMF.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Troubleshooting & Optimization Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Reagent decomposition or sluggish kinetics.1. Add KI (0.5 equiv) to catalyze via Finkelstein mechanism.2. Increase reagent equivalents to 2.0.3. Switch solvent to DMF (more polar).
High Byproduct (Vinyl Ether) Base is too strong or Temp is too high.1. Switch from

to

or

.2. Lower temperature by 10 °C.3. Dilute reaction (0.05 M).
Reagent "Disappears" Volatility loss.Ensure reaction vessel is sealed tight.[4][5][6] Use a reflux condenser even at 60 °C.
Product Volatility Low MW of final compound.Avoid rotary evaporation to dryness. Keep in solution or use a high-boiling chaser solvent.
Workflow Visualization

Workflow Start Start: Substrate + Solvent BaseChoice Select Base: Is substrate acidic (Phenol)? Start->BaseChoice WeakBase Use K2CO3 / MeCN BaseChoice->WeakBase Yes (pKa < 10) StrongBase Use Cs2CO3 / DMF BaseChoice->StrongBase No (Indole/Amine) AddReagent Add 1-Bromo-2-(trifluoromethoxy)ethane + 10 mol% KI (Catalyst) WeakBase->AddReagent StrongBase->AddReagent Heat Heat to 60°C Monitor LCMS AddReagent->Heat Check Conversion > 90%? Heat->Check Workup Filter & Wash (remove DMF) Check->Workup Yes Boost Add 0.5 eq more Reagent Check->Boost No Boost->Heat

Figure 2: Decision tree for optimizing the alkylation reaction.

References
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHOXY)ETHANE | CAS 1645-93-8.[4][7][1][8] Retrieved January 31, 2026, from [Link]

  • National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved January 31, 2026, from [Link]

  • Hovione. (2024).[9] Drug Design Strategies... Trifluoromethylated New Chemical Entities. Retrieved January 31, 2026, from [Link]

Sources

Application Note: "1-Bromo-2-(trifluoromethoxy)ethane" as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine motifs is a proven method to modulate physicochemical properties without altering the steric footprint significantly. 1-Bromo-2-(trifluoromethoxy)ethane serves as a specialized electrophilic building block designed to introduce the 2-(trifluoromethoxy)ethyl motif.

This moiety acts as a "super-lipophilic" spacer. The trifluoromethoxy group (-OCF


) is often termed a "super-halogen" due to its electronic properties and high lipophilicity (Hansch 

value

1.04), which is significantly higher than a methyl group (


0.56) or even a trifluoromethyl group (


0.88).[1] By tethering this group via an ethyl linker, researchers can extend a pharmacophore into a hydrophobic pocket while maintaining a polar ether oxygen that may participate in hydrogen bonding or conformational locking.

Compound Profile & Physicochemical Properties[2][3][4][5]

PropertyData
Chemical Name 1-Bromo-2-(trifluoromethoxy)ethane
Structure Br-CH

-CH

-O-CF

CAS Number 1645-93-8
Molecular Weight 192.96 g/mol
Boiling Point 77–80 °C
Density 1.674 g/mL (at 25 °C)
Appearance Clear, colorless to pale yellow liquid
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye/Respiratory), Volatile Alkylating Agent

Strategic Applications in Synthesis

The primary utility of 1-Bromo-2-(trifluoromethoxy)ethane is as a C2-electrophile in nucleophilic substitution reactions. It allows for the rapid diversification of nucleophilic scaffolds (amines, phenols, thiols, and carbon nucleophiles).

Mechanistic Insight: The "Fluorine Effect" on Reactivity

Unlike standard alkyl bromides, the presence of the


-trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (

).
  • Deactivated Carbocation: The

    
     effect destabilizes any developing positive charge on the 
    
    
    
    -carbon, effectively suppressing S
    
    
    1 pathways.
  • Accelerated S

    
    2:  The same electron-withdrawing nature makes the 
    
    
    
    -carbon more electrophilic, generally accelerating S
    
    
    2 reactions with strong nucleophiles, provided steric hindrance is minimized.
  • Elimination Risk: The acidity of the

    
    -protons is increased. Strong, bulky bases (e.g., 
    
    
    
    -BuOK) may favor E2 elimination to form vinyl trifluoromethyl ether. Weak, non-nucleophilic bases (e.g., K
    
    
    CO
    
    
    , Cs
    
    
    CO
    
    
    ) are preferred for alkylation.
Reaction Landscape

The following diagram illustrates the core transformations accessible with this building block.

ReactionLandscape Figure 1: Synthetic divergence from the 1-Bromo-2-(trifluoromethoxy)ethane scaffold. Reagent 1-Bromo-2- (trifluoromethoxy)ethane Amines N-(2-Trifluoromethoxyethyl) Amines (Modulated pKa, Lipophilicity) Reagent->Amines S_N2: 2° Amines, K2CO3 MeCN, 60°C Ethers Aryl/Alkyl Ethers (Bioisosteres of Propyl/Methoxyethyl) Reagent->Ethers Williamson: Phenols, Cs2CO3 DMF, 80°C C_C Functionalized Alkyl Chains Reagent->C_C C-Alkylation: Enolates or Cu-Catalysis

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

This is the most common application, used to append the trifluoromethoxyethyl tail to piperazines, piperidines, or anilines in SAR (Structure-Activity Relationship) studies.

Objective: Synthesis of N-[2-(trifluoromethoxy)ethyl]piperazine derivative.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, granular (2.0 – 3.0 equiv)
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to amine)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via in situ Finkelstein (Br

    
     I).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add the secondary amine (1.0 equiv) and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add K

    
    CO
    
    
    
    (3.0 equiv). If the amine is sterically hindered or low reactivity, add KI (0.1 equiv).
  • Reagent Addition: Add 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv) dropwise via syringe at room temperature.

    • Note: The reagent is dense; ensure good mixing.

  • Reaction: Heat the mixture to 60–80 °C (oil bath). Monitor by TLC or LC-MS.

    • Typical Time: 4 to 16 hours.

    • Checkpoint: If conversion stalls, add an additional 0.2 equiv of bromide and continue heating.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KBr) through a Celite pad. Rinse the pad with EtOAc.
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via Flash Column Chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Workflow Diagram:

N_Alkylation_Flow Figure 2: Standard Operating Procedure for N-Alkylation. Start Start: 2° Amine + MeCN AddBase Add K2CO3 (3.0 eq) + KI (cat.) Start->AddBase AddBr Add 1-Bromo-2-(trifluoromethoxy)ethane (Dropwise, RT) AddBase->AddBr Heat Reflux (60-80°C) 4-16 Hours AddBr->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->AddBr No (Add 0.2 eq more) Filter Filter Solids (Celite) Concentrate Filtrate Check->Filter Yes Purify Flash Chromatography Filter->Purify End Pure Product Purify->End

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Used to create robust ether linkages. The OCF


 group prevents metabolic O-dealkylation at the distal end, unlike a standard methoxy group.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.5 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or NMP (0.2 M)

Procedure:

  • Dissolve phenol in anhydrous DMF under inert atmosphere.

  • Add Cs

    
    CO
    
    
    
    . Stir at RT for 15 mins to form the phenoxide.
  • Add the bromide reagent.[2][3]

  • Heat to 80–90 °C . Note: Higher temperature is often required for O-alkylation compared to N-alkylation.

  • Quench: Pour into water and extract with Et

    
    O or EtOAc. Wash organic layer thoroughly with water/brine to remove DMF.
    

Critical Handling & Safety Notes

  • Grignard Incompatibility:

    • Do NOT attempt to form the Grignard reagent of 1-Bromo-2-(trifluoromethoxy)ethane directly (i.e., Mg + Br-CH

      
      CH
      
      
      
      -OCF
      
      
      ).
    • Reason:

      
      -halo ethers and similar motifs are prone to 
      
      
      
      -elimination under Grignard conditions, leading to the formation of ethylene and expulsion of the alkoxide/trifluoromethoxide anion.
    • Alternative: If a carbon nucleophile is needed, generate a lithium enolate or Grignard of your substrate first, then add this bromide as the electrophile.

  • Volatility:

    • Boiling point is ~80 °C. Do not rotovap at high vacuum/high bath temp if the product is not formed yet. The reagent will be lost.

  • Toxicity:

    • As an alkylating agent, treat as a potential mutagen. Use double gloves and work in a fume hood.

    • In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on OCF3 lipophilicity).
  • PubChem. (2025). Compound Summary: 1-Bromo-2-(trifluoromethoxy)ethane (CAS 1645-93-8). Retrieved from [Link]

Sources

The Strategic Application of 1-Bromo-2-(trifluoromethoxy)ethane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 1-Bromo-2-(trifluoromethoxy)ethane emerges as a key reagent for the introduction of the 2-(trifluoromethoxy)ethyl moiety, a functional group that imparts these desirable properties. This guide provides an in-depth exploration of the applications of 1-Bromo-2-(trifluoromethoxy)ethane in specific, synthetically valuable reactions, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical innovation.

Table 1: Physicochemical Properties of 1-Bromo-2-(trifluoromethoxy)ethane

PropertyValue
CAS Number 1645-93-8
Molecular Formula C3H4BrF3O
Molecular Weight 192.96 g/mol
Boiling Point 77-80 °C
Density 1.674 g/mL at 25 °C
Appearance Clear, pale yellow liquid

Core Reactivity and Mechanistic Considerations

1-Bromo-2-(trifluoromethoxy)ethane is primarily employed as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethoxy group influences the reactivity of the molecule, though the primary site of nucleophilic attack is the carbon atom bonded to the bromine, a good leaving group. The general mechanism for its reaction with a nucleophile (Nu-) proceeds via a classic SN2 pathway.

SN2_Mechanism Nu Nu⁻ Reagent Br-CH₂-CH₂-O-CF₃ Nu->Reagent SN2 attack TS [Nu---CH₂(Br)---CH₂-O-CF₃]‡ Product Nu-CH₂-CH₂-O-CF₃ TS->Product Leaving_Group Br⁻ TS->Leaving_Group Loss of leaving group

Caption: General SN2 mechanism for the reaction of 1-Bromo-2-(trifluoromethoxy)ethane.

The choice of base, solvent, and temperature is critical in optimizing these reactions, minimizing side reactions such as elimination, and ensuring high yields of the desired 2-(trifluoromethoxy)ethylated product.

Application in Named Reactions and Synthetic Transformations

While direct citations in the context of classic "named reactions" are not extensively documented for this specific reagent, its utility is clearly demonstrated in reactions that follow the principles of well-established synthetic transformations.

Williamson-Type Ether Synthesis: O-Alkylation of Phenols

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. 1-Bromo-2-(trifluoromethoxy)ethane is an excellent reagent for the preparation of aryl 2-(trifluoromethoxy)ethyl ethers from phenols.

Mechanistic Rationale: The reaction proceeds by deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from 1-Bromo-2-(trifluoromethoxy)ethane in an SN2 reaction. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Reagent Br-CH₂-CH₂-O-CF₃ Phenoxide->Reagent Nucleophilic Attack Product Ar-O-CH₂-CH₂-O-CF₃ Byproduct Base-H⁺ + Br⁻

Caption: Workflow for the Williamson-type synthesis of aryl 2-(trifluoromethoxy)ethyl ethers.

Detailed Protocol: Synthesis of 1-(2-(Trifluoromethoxy)ethoxy)-4-nitrobenzene

  • Materials:

    • 4-Nitrophenol

    • 1-Bromo-2-(trifluoromethoxy)ethane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Add 40 mL of anhydrous acetonitrile to the flask.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-Bromo-2-(trifluoromethoxy)ethane (2.31 g, 12 mmol) to the reaction mixture via syringe.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-(trifluoromethoxy)ethoxy)-4-nitrobenzene.

Table 2: Illustrative Data for Williamson-Type Ether Synthesis

Substrate (Phenol)ProductTypical Yield (%)
4-Nitrophenol1-(2-(Trifluoromethoxy)ethoxy)-4-nitrobenzene85-95
Phenol1-(2-(Trifluoromethoxy)ethoxy)benzene70-80
2-Naphthol2-(2-(Trifluoromethoxy)ethoxy)naphthalene80-90
N-Alkylation of Heterocycles: A Case Study with Indolin-2-ones

The introduction of the 2-(trifluoromethoxy)ethyl group onto nitrogen-containing heterocycles is of significant interest in medicinal chemistry. A notable application of 1-Bromo-2-(trifluoromethoxy)ethane is the N-alkylation of indolin-2-one derivatives, as described in the patent literature[1].

Mechanistic Insight: Similar to O-alkylation, the reaction proceeds via deprotonation of the N-H bond of the indolin-2-one by a strong, non-nucleophilic base to generate a nucleophilic amide anion. This anion then attacks the electrophilic carbon of 1-Bromo-2-(trifluoromethoxy)ethane to form the N-alkylated product.

N_Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indolinone Indolin-2-one Anion Indolin-2-one Anion Indolinone->Anion + Base Base Strong Base (e.g., NaH) Reagent Br-CH₂-CH₂-O-CF₃ Anion->Reagent Nucleophilic Attack Product N-(2-(Trifluoromethoxy)ethyl)indolin-2-one Byproduct Base-H⁺ + Br⁻

Caption: General workflow for the N-alkylation of indolin-2-one.

Detailed Protocol: Synthesis of 1-(2-(Trifluoromethoxy)ethyl)indolin-2-one

  • Materials:

    • Indolin-2-one

    • 1-Bromo-2-(trifluoromethoxy)ethane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dry 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil.

    • Carefully decant the hexane and add 30 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of indolin-2-one (1.33 g, 10 mmol) in 10 mL of anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Re-cool the mixture to 0 °C and add 1-Bromo-2-(trifluoromethoxy)ethane (2.12 g, 11 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

S-Alkylation of Thiols

The principles of nucleophilic substitution with 1-Bromo-2-(trifluoromethoxy)ethane can be extended to the synthesis of thioethers from thiols. This is a valuable transformation for introducing the 2-(trifluoromethoxy)ethylthio moiety into various molecular scaffolds.

Mechanistic Pathway: The reaction typically proceeds by deprotonating the thiol with a mild base to form a thiolate, which is a potent nucleophile for the subsequent SN2 reaction.

Detailed Protocol: Synthesis of (2-(Trifluoromethoxy)ethyl)(phenyl)sulfane

  • Materials:

    • Thiophenol

    • 1-Bromo-2-(trifluoromethoxy)ethane

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of anhydrous DMF.

    • Add cesium carbonate (3.58 g, 11 mmol) to the solution.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 1-Bromo-2-(trifluoromethoxy)ethane (2.12 g, 11 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, eluent: hexane) to obtain the pure thioether.

Conclusion and Future Outlook

1-Bromo-2-(trifluoromethoxy)ethane is a valuable and versatile reagent for the introduction of the 2-(trifluoromethoxy)ethyl group into a wide range of organic molecules. Its application in Williamson-type ether synthesis, N-alkylation of heterocycles, and S-alkylation of thiols demonstrates its utility in constructing key C-O, C-N, and C-S bonds. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this fluorinated building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further exploration of its reactivity in other named reactions, such as in the Gabriel synthesis for the preparation of 2-(trifluoromethoxy)ethanamine, or in malonic ester synthesis for the creation of functionalized carboxylic acids, represents a promising avenue for future research.

References

  • Indolin-2-one or pyrrolo-pyridin/pyrimidin-2-one derivatives. Russian Federation Patent RU2666532C2, filed September 11, 2018, and issued September 11, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "1-Bromo-2-(trifluoromethoxy)ethane" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-(trifluoromethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in synthetic chemistry. The trifluoromethoxy group (-OCF₃) is of growing importance in medicinal chemistry due to its unique electronic properties and metabolic stability. 1-Bromo-2-(trifluoromethoxy)ethane serves as a key building block for introducing the 2-(trifluoromethoxy)ethyl moiety. This guide provides practical, field-proven insights to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-Bromo-2-(trifluoromethoxy)ethane?

A1: 1-Bromo-2-(trifluoromethoxy)ethane (CAS No. 1645-93-8) is a primary alkyl bromide. Its reactivity is primarily dictated by the C-Br bond, which is susceptible to nucleophilic attack. The presence of the highly electronegative trifluoromethoxy group influences the reactivity of the molecule.

PropertyValueSource
CAS Number 1645-93-8[1]
Molecular Formula C₃H₄BrF₃O[1]
Molecular Weight 192.96 g/mol
Appearance Liquid
Density 1.674 g/mL at 25 °C
Boiling Point Not specified, but likely higher than bromoethane due to increased molecular weight.
Storage 2-8°C

Q2: What are the primary uses of 1-Bromo-2-(trifluoromethoxy)ethane in synthesis?

A2: This reagent is primarily used to introduce the 2-(trifluoromethoxy)ethyl group into molecules. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a leaving group. It is a valuable reagent in the preparation of novel pharmaceutical and agrochemical compounds. For instance, it has been used as a reactant in the preparation of non-fused tricyclic compounds for potential cancer treatment[2].

Q3: What safety precautions should I take when handling this reagent?

A3: 1-Bromo-2-(trifluoromethoxy)ethane is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 1-Bromo-2-(trifluoromethoxy)ethane.

Issue 1: Low or No Conversion of Starting Material

Low or no consumption of your starting nucleophile or 1-Bromo-2-(trifluoromethoxy)ethane is a common issue. The underlying cause often relates to reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The trifluoromethoxy group is electron-withdrawing, which can slightly decrease the reactivity of the C-Br bond towards nucleophilic attack compared to simple bromoalkanes.

    • Solution: If using a weak nucleophile, consider converting it to a more reactive form. For example, deprotonate an alcohol or thiol with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or thiolate.

  • Inappropriate Solvent: The choice of solvent is critical for nucleophilic substitution reactions.

    • Solution: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products. Be aware that higher temperatures can also promote side reactions like elimination.

  • Degraded Reagent: 1-Bromo-2-(trifluoromethoxy)ethane can degrade over time, especially if not stored properly.

    • Solution: Ensure the reagent has been stored at the recommended 2-8°C. If in doubt, use a fresh bottle or purify the reagent by distillation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products. Identifying these can help diagnose the problem.

Potential Side Reactions & Mitigation Strategies:

  • Elimination (E2) Reaction: Strong, sterically hindered bases can promote the elimination of HBr to form 2-(trifluoromethoxy)ethene.

    • Mitigation:

      • Use a less hindered, non-nucleophilic base if a base is required.

      • Employ milder reaction conditions (e.g., lower temperature).

      • Choose a nucleophile that is not strongly basic.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile.

    • Mitigation: Use a non-nucleophilic, aprotic solvent.

  • Grignard Reagent Formation Issues: If attempting to form a Grignard reagent, side reactions are common.

    • Wurtz Coupling: The newly formed Grignard reagent can react with another molecule of 1-Bromo-2-(trifluoromethoxy)ethane to form a coupled dimer.

      • Mitigation: Add the bromoethane slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.

    • Failure to Initiate: The reaction may not start if the magnesium surface is not activated.

      • Mitigation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4]

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Purification Strategies:

  • Column Chromatography: This is a versatile method for separating your product from unreacted starting materials and side products.

    • Pro-Tip: The trifluoromethoxy group can make your compound more lipophilic. Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Liquid-Liquid Extraction: A standard aqueous workup is essential to remove inorganic salts and water-soluble impurities.

    • Pro-Tip: If your product has some water solubility, use brine (saturated NaCl solution) for the final wash to reduce its partitioning into the aqueous layer.

  • Distillation: For thermally stable, volatile products, distillation can be an effective purification method.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Alcohol

This protocol describes the synthesis of an ether by reacting 1-Bromo-2-(trifluoromethoxy)ethane with an alcohol.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 30 minutes or until gas evolution ceases.

  • Reaction: Cool the resulting alkoxide solution to 0 °C and add 1-Bromo-2-(trifluoromethoxy)ethane (1.2 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Nucleophilic Substitution (Sₙ2) vs. Elimination (E2)

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway cluster_2 E2 Pathway Reactants Nucleophile (Nu⁻) + 1-Bromo-2-(trifluoromethoxy)ethane SN2_Product Substitution Product (Nu-CH₂CH₂OCF₃) Reactants->SN2_Product Good Nucleophile, Weak Base E2_Product Elimination Product (H₂C=CHOCF₃) Reactants->E2_Product Strong, Hindered Base

Caption: Competing Sₙ2 and E2 pathways for 1-Bromo-2-(trifluoromethoxy)ethane.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_optimization Optimization Steps Start Low Yield Observed Check_Reagent Check Reagent Quality (Freshness, Storage) Start->Check_Reagent Optimize_Conditions Optimize Reaction Conditions Check_Reagent->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp Solvent Change Solvent Optimize_Conditions->Solvent Base Modify Base/Nucleophile Optimize_Conditions->Base Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Solution Improved Yield Analyze_Side_Products->Solution Temp->Analyze_Side_Products Solvent->Analyze_Side_Products Base->Analyze_Side_Products

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Matrix Fine Chemicals. 1-BROMO-2-(TRIFLUOROMETHOXY)ETHANE | CAS 1645-93-8. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

  • University of California, Irvine. The Grignard Reaction. [Link]

Sources

Technical Support Center: 1-Bromo-2-(trifluoromethoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-bromo-2-(trifluoromethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important fluorinated building block. Here, we delve into the causality behind experimental challenges and provide field-proven insights to optimize your reaction outcomes.

Introduction

1-Bromo-2-(trifluoromethoxy)ethane is a valuable reagent in medicinal and materials chemistry, prized for its unique trifluoromethoxy (-OCF₃) moiety. This group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. However, its synthesis is not without challenges, and the formation of side products can complicate purification and reduce yields. This guide will address the most common issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction to synthesize 1-bromo-2-(trifluoromethoxy)ethane from 2-(trifluoromethoxy)ethanol is showing multiple spots on TLC/GC-MS, with the desired product in low yield. What are the likely side products and why are they forming?

A1: The most probable synthetic route to 1-bromo-2-(trifluoromethoxy)ethane is the bromination of 2-(trifluoromethoxy)ethanol. The appearance of multiple products indicates competing side reactions. The primary culprits are typically elimination and ether formation.

  • Vinyl trifluoromethyl ether (Elimination Product): This is a common byproduct when attempting to substitute the hydroxyl group of 2-substituted ethanols.[1][2] The trifluoromethoxy group is strongly electron-withdrawing, which can increase the acidity of the adjacent protons. Under basic conditions, or even with some brominating agents that can generate basic byproducts, an E2 elimination can occur.[3]

  • Bis(2-(trifluoromethoxy)ethyl) ether (Etherification Product): This can form through a Williamson-like ether synthesis, where the starting alcohol acts as a nucleophile and attacks another molecule of the desired product or an activated intermediate. This is more likely to occur at elevated temperatures or if the reaction is allowed to proceed for an extended period.

  • Unreacted 2-(trifluoromethoxy)ethanol: Incomplete conversion is a common issue and can be due to several factors including insufficient brominating agent, low reaction temperature, or deactivation of the reagent.

Visualizing the Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-(trifluoromethoxy)ethanol B 1-Bromo-2-(trifluoromethoxy)ethane (Desired Product) A->B Brominating Agent (e.g., PBr3, Appel Reaction) C Vinyl trifluoromethyl ether (Elimination - E2) A->C Base/Heat D Bis(2-(trifluoromethoxy)ethyl) ether (Etherification) A->D Heat/ Long Reaction Time

Caption: Reaction pathways in the synthesis of 1-bromo-2-(trifluoromethoxy)ethane.

Q2: I suspect the formation of vinyl trifluoromethyl ether. How can I minimize this elimination side product?

A2: Minimizing the E2 elimination requires careful control of the reaction conditions to favor the desired SN2 substitution.

  • Choice of Brominating Agent:

    • Phosphorus tribromide (PBr₃): This is a classic reagent for converting primary alcohols to alkyl bromides via an SN2 mechanism.[4][5][6] It generally proceeds under milder conditions and avoids the formation of a carbocation intermediate, which can also lead to elimination. However, PBr₃ can react violently with alcohols and generates HBr as a byproduct, which can promote elimination if not controlled.[7]

    • Appel Reaction (PPh₃, CBr₄): This reaction also proceeds via an SN2 mechanism with inversion of configuration and occurs under mild, neutral conditions, which can be advantageous in minimizing base-induced elimination.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of elimination. Running the reaction at 0 °C or even lower initially is a good starting point.

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge acid generated during the reaction (e.g., when using SOBr₂), a hindered, non-nucleophilic base like 2,6-lutidine or pyridine should be used. This will neutralize acid without promoting E2 elimination.

Q3: My crude product seems to contain a significant amount of a higher boiling point impurity, likely the ether byproduct. How can I prevent its formation?

A3: The formation of bis(2-(trifluoromethoxy)ethyl) ether is a bimolecular reaction. To suppress it, consider the following:

  • Control Stoichiometry: Use a slight excess of the brominating agent to ensure all the alcohol is consumed.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, will favor the formation of the ether byproduct.

  • Mode of Addition: Add the alcohol slowly to a solution of the brominating agent. This maintains a low concentration of the free alcohol, minimizing the chance of it acting as a nucleophile.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a general guideline and should be optimized for your specific setup.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents:

    • 2-(trifluoromethoxy)ethanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether or dichloromethane

  • Procedure: a. Dissolve 2-(trifluoromethoxy)ethanol (1.0 eq) in the anhydrous solvent in the reaction flask and cool the mixture to 0 °C in an ice bath. b. Slowly add PBr₃ (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. c. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS. d. Work-up: Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a pale yellow liquid. Purification is best achieved by fractional distillation under reduced pressure.

Visualizing the PBr₃ Reaction Workflow

start Start reagents Dissolve 2-(trifluoromethoxy)ethanol in anhydrous solvent start->reagents cool Cool to 0 °C reagents->cool add_pbr3 Slowly add PBr3 cool->add_pbr3 react Stir at 0 °C, then warm to RT add_pbr3->react monitor Monitor reaction (TLC/GC-MS) react->monitor workup Quench with ice water, wash with NaHCO3 and brine monitor->workup Reaction Complete dry Dry over MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Fractional Distillation concentrate->purify end End purify->end

Caption: Workflow for the bromination of 2-(trifluoromethoxy)ethanol using PBr₃.

Protocol 2: Appel Reaction
  • Setup: A flame-dried, round-bottom flask with a magnetic stirrer under an inert atmosphere.

  • Reagents:

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • 2-(trifluoromethoxy)ethanol

    • Anhydrous dichloromethane (DCM)

  • Procedure: a. Dissolve PPh₃ (1.1 eq) and CBr₄ (1.1 eq) in anhydrous DCM. b. To this solution, add a solution of 2-(trifluoromethoxy)ethanol (1.0 eq) in anhydrous DCM dropwise at 0 °C. c. Stir the reaction at room temperature and monitor by TLC or GC-MS. d. Work-up: Concentrate the reaction mixture. Add a nonpolar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct. Filter and wash the solid with more nonpolar solvent. e. Concentrate the filtrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by fractional distillation.

Identification and Quantification of Products and Byproducts

Accurate identification of your main product and any impurities is crucial.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Analytical Features
1-Bromo-2-(trifluoromethoxy)ethane C₃H₄BrF₃O192.9677-80GC-MS: Look for the characteristic isotopic pattern of bromine (M, M+2 in ~1:1 ratio). Key fragments may include [M-Br]⁺ and fragments from cleavage of the C-O and C-C bonds. ¹H NMR: Two triplets. ¹⁹F NMR: A singlet.
2-(trifluoromethoxy)ethanol C₃H₅F₃O₂130.06~120-125GC-MS: Will not show the bromine isotopic pattern. Will likely show a prominent [M-H₂O]⁺ peak. ¹H NMR: Will show a hydroxyl proton signal.
Vinyl trifluoromethyl ether C₃H₃F₃O112.05LowGC-MS: Lower retention time than the starting material and product. ¹H NMR: Will show characteristic vinyl proton signals.
Bis(2-(trifluoromethoxy)ethyl) ether C₆H₈F₆O₃254.12HighGC-MS: Higher retention time. Will not show the bromine isotopic pattern.

Typical GC-MS Parameters for Analysis:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating these components.

  • Injection Temperature: 250 °C

  • Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.

  • MS Scan Range: 35-300 m/z to capture all relevant fragments.

Purification Strategies

  • Fractional Distillation: This is the most effective method for separating the desired product from the higher-boiling ether byproduct and any remaining starting material, given their different boiling points.

  • Aqueous Work-up: A thorough aqueous wash with a mild base (e.g., NaHCO₃) is essential to remove any acidic byproducts like HBr or phosphorous acid, which can promote decomposition of the product upon storage or during distillation.

  • Column Chromatography: While possible, it may be less practical for large-scale purification of this volatile compound. If used, a nonpolar eluent system (e.g., hexanes/ethyl acetate) is recommended.

By understanding the underlying chemical principles and carefully controlling your reaction parameters, you can significantly improve the yield and purity of your 1-bromo-2-(trifluoromethoxy)ethane synthesis. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved January 30, 2026, from [Link].

  • Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved January 30, 2026, from [Link].

  • Wikipedia. (2023, November 29). Elimination reaction. Retrieved January 30, 2026, from [Link].

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved January 30, 2026, from [Link].

  • Wikipedia. (2023, October 21). Appel reaction. Retrieved January 30, 2026, from [Link].

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved January 30, 2026, from [Link].

  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved January 30, 2026, from [Link].

  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved January 30, 2026, from [Link].

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved January 30, 2026, from [Link].

Sources

Common impurities in "1-Bromo-2-(trifluoromethoxy)ethane" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis and purification of 1-Bromo-2-(trifluoromethoxy)ethane .

Executive Summary & Molecule Profile

1-Bromo-2-(trifluoromethoxy)ethane (CAS: 50673-90-0) is a critical fluorinated building block used to introduce the trifluoromethoxy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) motif into pharmaceutical and agrochemical scaffolds. This moiety enhances lipophilicity and metabolic stability without the steric bulk of larger fluoroalkyl groups.

While the synthesis appears straightforward—typically a nucleophilic substitution of 2-(trifluoromethoxy)ethanol —the unique electronic properties of the


 group introduce specific impurity risks that differ from standard alkyl bromide syntheses.
Property Specification
Formula

Molecular Weight 192.96 g/mol
Boiling Point 77–80 °C (at 760 mmHg)
Density 1.67 g/mL
Storage 2–8 °C, Inert atmosphere, Dark

Critical Impurity Analysis

The following table details the most common impurities encountered when synthesizing this compound via the standard Phosphorus Tribromide (


)  route.
Table 1: Common Impurities & Remediation
Impurity TypeChemical Structure / NameOrigin (Root Cause)Detection (Diagnostic)Remediation Strategy
Starting Material 2-(Trifluoromethoxy)ethanol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Incomplete reaction; Stoichiometry error; Wet reagents (hydrolysis of

).
GC-MS: Lower retention time.1H NMR: Triplet ~3.9 ppm (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).IR: Broad -OH stretch ~3400 cm⁻¹.
Ensure dry conditions.[1] Use 0.35–0.40 eq of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

. Monitor via TLC/GC before workup.
Dimer (Ether) Bis(2-(trifluoromethoxy)ethyl) ether (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Excess heat; Acid-catalyzed dehydration of SM; SM attacking the activated intermediate.GC-MS: High MW peak (M+ ~242).1H NMR: Upfield shift of methylene protons relative to product.[1]Maintain reaction temp <0 °C during addition. Avoid prolonged reflux.[1]
Elimination Product Trifluorovinyl ether derivatives (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Overheating; Presence of strong base; E2 elimination competing with

.
1H NMR: Olefinic protons (5.0–6.5 ppm).Physical: Lower boiling point.Control exotherm strictly.[1] Avoid strong bases during workup (use sat. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, not

).
Phosphite Esters Mono/Di-alkyl phosphites (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, etc.)
Incomplete quenching of phosphorus intermediates; Poor phase separation.31P NMR: Signals other than ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.Appearance: Hazy/cloudy liquid.
Rigorous quenching with water/ice.[1] Ensure pH > 7 during wash to hydrolyze esters.[1]
Hydrolysis Product HBr / Acidic Residues Inefficient neutralization; Decomposition of product during storage.pH Paper: Acidic organic layer.Visual: Product turns yellow/orange over time.[1]Wash with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

until neutral. Store over activated molecular sieves or

.

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision-making process for troubleshooting low purity or yield.

G Start Issue: Low Purity / Yield CheckNMR Step 1: Analyze 1H NMR Start->CheckNMR Impurity_OH Peaks at ~3.9 ppm? (Unreacted Alcohol) CheckNMR->Impurity_OH Yes Impurity_Vinyl Peaks at 5.0-6.5 ppm? (Elimination Product) CheckNMR->Impurity_Vinyl Yes Impurity_Dimer Complex Alkyl Region? (Dimer/Ether) CheckNMR->Impurity_Dimer Yes CheckColor Product Yellow/Orange? CheckNMR->CheckColor No obvious peaks Sol_OH Action: Check PBr3 Quality Ensure Dry Solvents Increase Reaction Time Impurity_OH->Sol_OH Sol_Vinyl Action: Lower Reaction Temp Reduce Basicity of Workup Impurity_Vinyl->Sol_Vinyl Sol_Dimer Action: Control Exotherm (<0°C) Dilute Reaction Mixture Impurity_Dimer->Sol_Dimer Sol_Color Action: Remove Free Br2 Wash with Na2S2O3 CheckColor->Sol_Color Yes

Caption: Troubleshooting logic flow for identifying and resolving impurity issues based on NMR and physical observation.

Technical Support Q&A (Troubleshooting)

Q1: Why is my product turning yellow/orange after distillation?

Diagnosis: This indicates the presence of free bromine (


) or Hydrogen Bromide (

), which can form via light-induced decomposition or incomplete neutralization. Solution:
  • Immediate: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) solution to quench free bromine (decolorization should be instant).
    
  • Long-term: Store the product in an amber bottle with a small amount of activated Copper turnings or Silver wool to scavenge free halides, and keep at 2–8 °C.

Q2: I see a persistent impurity at retention time slightly longer than the product in GC. What is it?

Diagnosis: This is likely the Dimer (Ether) formed by the reaction of the starting alcohol with the formed bromide. Mechanism: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Fix:  This impurity has a significantly higher boiling point. It can be removed via fractional distillation .[1] Ensure you use a Vigreux column and discard the "tail" fraction. To prevent formation, ensure the reaction temperature does not exceed room temperature during the addition of 

.
Q3: Can I use HBr/H2SO4 instead of PBr3 to save cost?

Advisory: While possible, this method is not recommended for trifluoromethoxy derivatives.

  • Risk: The harsh acidic conditions and high heat (reflux) required for HBr substitution often degrade the sensitive ether linkage (

    
    ), leading to the release of volatile fluorinated byproducts and lower yields.
    
  • Recommendation: Stick to the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or Appel Reaction (
    
    
    
    ) for milder, higher-fidelity conversion.
Q4: My yield is only 40-50%. Where did I lose material?

Diagnosis: The product is moderately volatile (bp 77–80 °C) and relatively dense. Common Loss Points:

  • Evaporation: Loss during rotary evaporation if vacuum is too strong.[1] Do not go below 200 mbar at 40 °C bath temp.

  • Phase Separation: Due to high density (1.67 g/mL), the product is the bottom layer during aqueous workup. Inexperienced chemists often mistake the aqueous layer for the product or lose the product in emulsions.

Validated Synthetic Protocol

Method: Bromination via Phosphorus Tribromide (


)
Scale:  100 mmol basis
Reagents
  • 2-(Trifluoromethoxy)ethanol: 13.0 g (100 mmol)[1]

  • Phosphorus Tribromide (

    
    ): 10.8 g (40 mmol, 0.4 eq)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Sodium Bicarbonate (

    
    ): Saturated aqueous solution
    
Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add 2-(trifluoromethoxy)ethanol (100 mmol) and anhydrous DCM (50 mL). Cool the mixture to -5 to 0 °C (Ice/Salt bath).

  • Addition: Add

    
      dropwise over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent dimerization.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (stain with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or GC.
    
  • Quenching: Cool back to 0 °C. Slowly add water (20 mL) to quench excess ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Caution: Exothermic.
    
  • Workup:

    • Separate phases.[1][2] The organic layer (DCM + Product) is the bottom layer.

    • Wash organic layer with Sat.[1] ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (2 x 30 mL) to remove acids.
      
    • Wash with Brine (1 x 30 mL).[1]

    • Dry over Anhydrous ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      . Filter.
      
  • Purification: Carefully concentrate under reduced pressure (keep bath < 40 °C). Distill the residue at atmospheric pressure (or mild vacuum) to collect the fraction boiling at 77–80 °C.

References

  • ChemicalBook. (2025).[1] 1-Bromo-2-(trifluoromethoxy)ethane Properties and Suppliers. Retrieved from

  • PubChem. (2025).[1] 1-Bromo-2-(trifluoromethoxy)ethane Compound Summary. National Library of Medicine.[1] Retrieved from

  • Leroux, F. et al. (2005).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Discusses stability of OCF3 group). Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Bromo-2-(trifluoromethoxy)ethane. Retrieved from [1]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for PBr3 mechanism and side reactions).

Sources

Validation & Comparative

"1-Bromo-2-(trifluoromethoxy)ethane" vs other trifluoromethoxylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-Bromo-2-(trifluoromethoxy)ethane —a stable alkylating building block—and Direct Trifluoromethoxylating Agents (such as AgOCF₃, TFMT, and TAS-OCF₃).[1]

While both classes of reagents serve to introduce the trifluoromethoxy (


) moiety, they target fundamentally different structural motifs and operate via distinct mechanistic pathways. This guide delineates when to employ the building block strategy versus direct functionalization.

Executive Summary: The Strategic Distinction

The choice between using 1-Bromo-2-(trifluoromethoxy)ethane and a direct trifluoromethoxylating agent is dictated by the desired position of the


 group on the scaffold.
  • 1-Bromo-2-(trifluoromethoxy)ethane (The Linker Strategy):

    • Role: Electrophilic Alkylating Agent.[1]

    • Target Motif:

      
       (Trifluoromethoxyethyl side chain).[1]
      
    • Mechanism:

      
       Nucleophilic Substitution.[1]
      
    • Primary Use: Appending a metabolically stable, lipophilic "tail" to nucleophiles (amines, phenols, thiols).

  • Direct Agents (AgOCF₃, TFMT, TAS-OCF₃):

    • Role: Nucleophilic or Radical Source of

      
      .[1]
      
    • Target Motif:

      
       or 
      
      
      
      (Direct attachment to core).
    • Mechanism: Cross-coupling (Pd/Ag mediated), Oxidative Desulfurization, or Radical substitution.[1]

    • Primary Use: Modifying the electronic properties of an aromatic core or specific aliphatic position.

Deep Dive: 1-Bromo-2-(trifluoromethoxy)ethane

CAS: 1645-93-8 | Formula:


[1]
Mechanistic Profile

This reagent functions as a classic "masked" trifluoromethoxy source.[1] It does not transfer the


 group itself; rather, it transfers the entire ethyl chain bearing the group. The reaction is driven by the leaving group ability of the bromide ion.
Protocol: N-Alkylation of a Secondary Amine

This protocol demonstrates the introduction of the trifluoromethoxyethyl side chain to a piperazine derivative, a common motif in CNS drug discovery to modulate lipophilicity (


).

Reagents:

  • Substrate: 1-Boc-piperazine (1.0 equiv)[1]

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-Boc-piperazine in anhydrous

    
     (
    
    
    
    ) under
    
    
    atmosphere.
  • Activation: Add powdered

    
    . Stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add 1-Bromo-2-(trifluoromethoxy)ethane dropwise via syringe.

  • Reflux: Heat the mixture to

    
     for 4–12 hours. Monitor consumption of amine by TLC/LCMS.
    
  • Workup: Filter off inorganic solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hex/EtOAc).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the

    
     triplet (
    
    
    
    ) and the appearance of the new ethyl linker signals (
    
    
    at
    
    
    ,
    
    
    at
    
    
    ).
  • 19F NMR: A singlet around

    
     confirms the integrity of the 
    
    
    
    group (it should remain unchanged).
Deep Dive: Direct Trifluoromethoxylating Agents

When the objective is


, alkyl halides cannot be used. Specialized reagents are required to overcome the instability of the trifluoromethoxide anion (

), which rapidly decomposes to

and

.
Primary Alternative: Silver Trifluoromethoxide (AgOCF₃)

Often generated in situ from Trifluoromethyl triflate (TFMT) and AgF, or used as a pre-formed salt.

  • Mechanism: Oxidative Cross-Coupling.[1]

  • Reactivity: The

    
     bond stabilizes the 
    
    
    
    moiety, preventing decomposition. It reacts with aryl stannanes, boronic acids, or diazonium salts.[1]
Protocol: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes

Reagents:

  • Substrate: Aryl stannane (

    
    )
    
  • Source:

    
     (2.0 equiv)
    
  • Oxidant: Selectfluor (1.2 equiv)

  • Catalyst: F-TEDA-BF4 (optional additive)[1]

  • Solvent: Acetone or Acetone/Ether[1]

Workflow:

  • Setup: In a glovebox (exclude moisture), combine

    
    , Selectfluor, and the aryl stannane in a vial.
    
  • Reaction: Add solvent. Stir at room temperature or mild heat (

    
    ) in the dark (silver salts are light-sensitive).
    
  • Quench: Filter through Celite to remove silver residues.

  • Purification: Silica gel chromatography.

Comparative Analysis

The following table contrasts the "Linker" approach (1-Bromo-2-(trifluoromethoxy)ethane) against "Direct" agents (


, TFMT).
Feature1-Bromo-2-(trifluoromethoxy)ethaneDirect Agents (AgOCF₃ / TFMT)
Reaction Type

Alkylation
Oxidative Cross-Coupling / Radical
Resulting Motif


or

Stability High: Stable liquid at RT.[1]Low:

is light/moisture sensitive;

decomposes easily.[1]
Atom Economy Moderate (Loss of HBr).[1]Low (High MW oxidants/catalysts often needed).[1]
Safety Standard organic hazards (irritant).[1]High Caution: TFMT is volatile;

is toxic gas.
Cost Low to Moderate (Commercial commodity).[1]High (Specialty reagents, Pd/Ag catalysts).[1]
Strategic Use Modifying solubility/PK via side-chains.Modifying electronic core properties.[1][2]
Experimental Data: Yield Comparison
  • Alkylation Efficiency: Reaction of 1-Bromo-2-(trifluoromethoxy)ethane with phenols typically yields 85–95% product due to the high reactivity of the primary bromide and stability of the ether linkage.

  • Direct Functionalization Efficiency: Direct trifluoromethoxylation of aryl stannanes using

    
     typically yields 50–75% .[1] The reaction is sensitive to sterics and electronics of the arene ring.
    
Visualizing the Mechanistic Divergence

The diagrams below illustrate the fundamental difference in how these reagents introduce the fluorine content.

Pathway A: Linker Strategy (Alkylation)

A straightforward nucleophilic attack.

Alkylation Substrate Nucleophile (R-NH2 / Ar-OH) TS Transition State [SN2 Attack] Substrate->TS + Base (K2CO3) Reagent 1-Bromo-2-(trifluoromethoxy)ethane (Br-CH2-CH2-OCF3) Reagent->TS Product Product (R-NH-CH2-CH2-OCF3) TS->Product Byproduct HBr / KBr TS->Byproduct

Caption: SN2 Alkylation pathway. The OCF3 group is carried passively as part of the ethyl chain.

Pathway B: Direct Strategy (Silver-Mediated)

A complex redox cycle involving transmetallation and reductive elimination.[1]

DirectOCF3 AgOCF3 AgOCF3 (Source) Inter2 High-Valent Silver [Ar-Ag(III)-OCF3] AgOCF3->Inter2 ArSn Aryl Stannane (Ar-SnBu3) Inter1 Intermediate A [Ar-Ag] ArSn->Inter1 Transmetallation Inter1->Inter2 + Oxidant Product Product (Ar-OCF3) Inter2->Product Reductive Elimination Oxidant Oxidant (Selectfluor) Oxidant->Inter2

Caption: Simplified mechanism for Ag-mediated direct trifluoromethoxylation. Note the requirement for an oxidant and metal exchange.

References
  • ChemicalBook. (2025).[1] 1-Bromo-2-(trifluoromethoxy)ethane Properties and Applications. Retrieved from

  • Liu, J. B., et al. (2015).[1][3] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[1][4] Journal of the American Chemical Society, 137(3), 1234-1237. Retrieved from

  • Togni, A. (2012).[1] Hypervalent Iodine Reagents for Trifluoromethylation.[1][4][5][6][7] Chemical Reviews.[1] Retrieved from

  • GuideChem. (2025).[1] Safety Data Sheet: 1-Bromo-2-(trifluoromethoxy)ethane.[1][8] Retrieved from

  • ResearchGate. (2021). Advances in the Development of Trifluoromethoxylation Reagents.[3][5][7][9] Retrieved from

Sources

The Trifluoromethoxy Group: A Double-Edged Sword in Alkyl Halide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1-Bromo-2-(trifluoromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant interest due to its unique electronic properties and steric profile.[3][4] This guide provides a comparative analysis of the reactivity of 1-Bromo-2-(trifluoromethoxy)ethane, a key building block for introducing the trifluoromethoxyethyl motif, in fundamental organic reactions. We will explore how the potent electron-withdrawing nature of the -OCF3 group influences the delicate balance between nucleophilic substitution and elimination pathways, comparing its predicted behavior with that of its non-fluorinated and less fluorinated analogs.

The Competing Pathways: Nucleophilic Substitution (SN2) vs. Elimination (E2)

Primary alkyl halides such as 1-Bromo-2-(trifluoromethoxy)ethane are prone to undergo two primary reaction pathways when treated with a nucleophile/base: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[5][6] The outcome of this competition is dictated by a variety of factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the leaving group, and the reaction conditions.[5]

A generalized workflow for these competing reactions is illustrated below:

G sub 1-Bromo-2-(trifluoromethoxy)ethane + Nu:/Base- sn2 Substitution Product (Nu replaces Br) sub->sn2 Sₙ2 e2 Elimination Product (Alkene formation) sub->e2 E2 sn2_mech Backside attack of Nu⁻ Inversion of stereochemistry sn2->sn2_mech e2_mech Base abstracts β-proton Concerted formation of C=C bond Anti-periplanar geometry favored e2->e2_mech

Caption: Competing SN2 and E2 pathways for 1-Bromo-2-(trifluoromethoxy)ethane.

The Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms.[7][8] This property is quantitatively captured by its Hammett constant (σ), which is a measure of the electronic effect of a substituent in a benzene ring.[9][10] While not directly applicable to an aliphatic system in the same way, it provides a strong indication of the group's inductive effect. The trifluoromethyl group (-CF3), for comparison, is one of the most electron-withdrawing groups known.[7][8] The -OCF3 group is also strongly deactivating on an aromatic ring due to its inductive electron withdrawal.[3]

This potent inductive effect has a profound impact on the reactivity of the adjacent C-Br bond in 1-Bromo-2-(trifluoromethoxy)ethane. The electron density at the α-carbon (the carbon bonded to the bromine) is significantly reduced, making it more electrophilic and, in principle, more susceptible to nucleophilic attack. However, this electronic effect also influences the acidity of the β-protons (on the carbon adjacent to the α-carbon), a key factor in elimination reactions.

Comparative Reactivity Analysis

To understand the unique reactivity of 1-Bromo-2-(trifluoromethoxy)ethane, we will compare its predicted behavior in SN2 and E2 reactions against two analogs: 1-bromoethane and 1-bromo-2-methoxyethane.

CompoundStructureKey Features Affecting ReactivityPredicted SN2 RatePredicted E2 Rate
1-Bromoethane CH3CH2BrBaseline primary alkyl halide.ModerateLow (with non-bulky bases)
1-Bromo-2-methoxyethane CH3OCH2CH2BrThe methoxy group is weakly electron-withdrawing via induction but can also act as a Lewis base.Slightly Slower than 1-bromoethaneSlightly Faster than 1-bromoethane
1-Bromo-2-(trifluoromethoxy)ethane CF3OCH2CH2BrThe trifluoromethoxy group is strongly electron-withdrawing via induction.Significantly Slower than analogsSignificantly Faster than analogs
Nucleophilic Substitution (SN2) Reactivity

The SN2 reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group.[11][12] While the increased electrophilicity of the α-carbon in 1-Bromo-2-(trifluoromethoxy)ethane would suggest an enhanced rate of SN2 reaction, the strong electron-withdrawing effect of the -OCF3 group is predicted to destabilize the transition state. In the SN2 transition state, a partial negative charge develops on the attacking nucleophile and the departing leaving group. The electron-withdrawing -OCF3 group would inductively pull electron density away from the reaction center, further destabilizing this already electron-rich transition state. This leads to a higher activation energy and a slower reaction rate compared to 1-bromoethane and 1-bromo-2-methoxyethane.

SN2_Comparison sub Br-CH₂-CH₂-OCF₃ + Nu⁻ ts [Nu---CH₂(CH₂OCF₃)---Br]⁻ sub->ts Slower due to destabilized transition state prod Nu-CH₂-CH₂-OCF₃ + Br⁻ ts->prod sub_analog Br-CH₂-CH₂-R + Nu⁻ (R = H, OCH₃) ts_analog [Nu---CH₂(CH₂R)---Br]⁻ sub_analog->ts_analog Faster prod_analog Nu-CH₂-CH₂-R + Br⁻ ts_analog->prod_analog

Sources

Validating the Trifluoromethoxyethyl Motif: A Comparative Guide to Using 1-Bromo-2-(trifluoromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the -OCF3 Motif

In modern medicinal chemistry, the trifluoromethoxy group (-OCF3) is a premier "fluoro-effect" tool. It modulates lipophilicity (Hansch π value ≈ 1.04) and metabolic stability without significantly increasing steric bulk compared to a methoxy group.

This guide focuses on 1-Bromo-2-(trifluoromethoxy)ethane (CAS: 1645-93-8), a critical reagent for introducing the -CH2CH2OCF3 motif. Unlike direct aryl trifluoromethoxylation (which often requires complex photoredox or transition-metal catalysis), this reagent allows for straightforward nucleophilic substitution (S_N2) to append the motif to amines, phenols, and thiols.

Comparative Analysis: Reagent Selection

Choosing the right alkylating agent is a balance of reactivity, stability, and atom economy. The following table contrasts 1-Bromo-2-(trifluoromethoxy)ethane with its common alternatives.

Table 1: Fluoroalkylating Reagent Comparison
Feature1-Bromo-2-(trifluoromethoxy)ethane 1-Iodo-2-(trifluoromethoxy)ethane 2-(Trifluoromethoxy)ethyl triflate 1-Chloro-2-(trifluoromethoxy)ethane
Reactivity Moderate (Ideal) HighVery High (Aggressive)Low
Stability High (Shelf-stable liquid)Moderate (Light sensitive)Low (Thermal/Hydrolytic instability)Very High
Leaving Group Bromide (Good)Iodide (Excellent)Triflate (Superb)Chloride (Poor)
Boiling Point 77–80 °C~100 °C (est.)[1]Decomposes~50–60 °C
Handling Standard fume hood protocolsRequires dark storageRequires cold storage/fresh prepRequires high heat/pressure
Primary Use General S_N2 alkylationsDifficult substratesDeactivated nucleophilesIndustrial scale (cost-driven)

Expert Insight:

  • Why Bromide? The bromo-analog represents the "Goldilocks" zone. It is sufficiently reactive for most nitrogen and oxygen nucleophiles (using mild bases like K2CO3 or Cs2CO3) but stable enough to be handled without rapid degradation or the need for immediate use, unlike the triflate.

  • The "Finkelstein" Boost: If the bromide proves sluggish, it can be activated in situ with catalytic Potassium Iodide (KI), effectively mimicking the reactivity of the iodo-analog without the storage costs.

Experimental Protocols

These protocols are designed to be self-validating . The volatility of the reagent (BP 77-80°C) is a critical failure point in many labs; these steps mitigate that risk.

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Objective: Introduce the -CH2CH2OCF3 group to a piperazine or similar secondary amine scaffold.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv for faster rates)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Catalyst: KI (0.1 equiv - Optional, use if reaction is slow)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine in MeCN (0.1 M concentration).

  • Activation: Add the carbonate base (and KI if using). Stir at Room Temperature (RT) for 10 minutes to ensure a homogeneous suspension.

  • Addition: Add 1-Bromo-2-(trifluoromethoxy)ethane dropwise.

    • Critical Control Point: Do not add all at once if the reaction is exothermic.

  • Reaction:

    • Temperature: Heat to 50–60 °C.

    • Warning:Do NOT reflux vigorously if using MeCN (BP 82°C) without an efficient condenser, as the reagent (BP 77°C) may escape. A sealed tube or pressure vial is recommended for temperatures >60°C.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of amine starting material.

    • Validation: Look for the M+112 mass shift (addition of C3H4F3O - H).

  • Workup:

    • Cool to RT. Filter off inorganic solids (remove K2CO3/KBr).

    • Concentrate the filtrate carefully.

    • Volatility Alert: Do not apply high vacuum (<10 mbar) for extended periods if the product is low molecular weight.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Validation via NMR Spectroscopy

Confirming the structure requires identifying specific signal patterns.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 4.10–4.20 ppm (t, 2H): Triplet corresponding to -O-CH2 -CF3 (ether linkage). The electronegative OCF3 group deshields these protons significantly.

    • δ 2.80–3.00 ppm (t, 2H): Triplet for N-CH2 -CH2-O (if N-alkylated).

  • 19F NMR:

    • δ -58.0 to -60.0 ppm (s, 3F): Distinctive singlet for the -OCF3 group. This is a clean diagnostic signal free from overlap with most other fluorinated motifs.

Visualization & Logic

Diagram 1: Reaction Workflow & Decision Logic

This flowchart guides the researcher through the optimization process, specifically addressing the volatility and reactivity constraints of the reagent.

ReactionWorkflow Start Start: Alkylation Target CheckNu Analyze Nucleophile (Amine, Phenol, Thiol?) Start->CheckNu Cond_Standard Standard Protocol: MeCN, K2CO3, 60°C (Sealed Tube Recommended) CheckNu->Cond_Standard Monitor Monitor: LCMS/TLC (Check for M+112) Cond_Standard->Monitor Decision Is Conversion > 50% after 4 hours? Monitor->Decision AddKI Add Catalyst: 0.1 eq KI (Finkelstein) Decision->AddKI No (Slow) ChangeBase Switch Base/Solvent: Cs2CO3 / DMF Decision->ChangeBase No (No Reaction) Success Workup: Careful Concentration (Volatile Reagent) Decision->Success Yes AddKI->Monitor ChangeBase->Monitor

Caption: Optimization logic for alkylation using 1-Bromo-2-(trifluoromethoxy)ethane, highlighting the Finkelstein modification for sluggish reactions.

Diagram 2: Mechanistic Pathway (S_N2)

Visualizing the atomic transition to confirm the "fluoro-ethyl" installation.

Mechanism Nu Nucleophile (R-NH2) TS Transition State [R-NH...CH2...Br]‡ Nu->TS Attack Reagent Reagent Br-CH2-CH2-OCF3 Reagent->TS Product Product R-NH-CH2-CH2-OCF3 TS->Product Leaving Leaving Group (Br-) TS->Leaving

Caption: Bimolecular Nucleophilic Substitution (SN2) pathway showing the displacement of bromide by the amine nucleophile.

References

  • ChemicalBook. (2025). 1-Bromo-2-(trifluoromethoxy)ethane Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Bromo-2-(trifluoromethoxy)ethane. Retrieved from

  • GuideChem. (2025). Safety and Handling of Fluorinated Alkyl Halides. Retrieved from

  • LibreTexts Chemistry. (2025).[2] Nucleophilic Substitution Reactions: Mechanisms and Stereochemistry. Retrieved from

Sources

"1-Bromo-2-(trifluoromethoxy)ethane" reaction yield comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(trifluoromethoxy)ethane: Synthesis, Reactivity, and Yield Comparison Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

1-Bromo-2-(trifluoromethoxy)ethane (CAS: 1645-93-8) is a specialized alkylating agent used to introduce the 2-(trifluoromethoxy)ethyl motif (


).[1] This fluorinated ether moiety is increasingly valued in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability compared to non-fluorinated ethers.

This guide objectively compares this bromide reagent against its primary alternatives—Iodides and Tosylates —focusing on reaction yields, stability, and synthetic utility.[1] It provides a validated protocol for synthesizing the reagent itself and benchmarks its performance in standard alkylation reactions.

Reagent Synthesis: The "Make"

Before applying the reagent, one must often synthesize it, as commercial availability can be sporadic or expensive.[1] The two primary precursors are 2-(trifluoromethoxy)ethanol and trifluoromethoxyethene .[1]

Comparative Synthesis Routes
RoutePrecursorReagentsEst.[1][2][3][4][5] YieldProsCons
A (Recommended) 2-(trifluoromethoxy)ethanol

or

90-95% High yield, scalable, mild conditions.[1]Requires handling of phosphorus byproducts.[1][6]
B (Acidic) 2-(trifluoromethoxy)ethanol

(conc.)[1] /

75-85%Cheap reagents.[1]Harsh conditions may affect the

group stability.[1]
C (Radical) Trifluoromethoxyethene

(Radical addition)
60-70%Atom economical.[1]Poor regioselectivity (anti-Markovnikov vs Markovnikov mixture).[1]
Expert Insight: Why Route A?

The Phosphorus Tribromide (


)  route is superior because it operates at lower temperatures (

), minimizing the risk of hydrolyzing the sensitive trifluoromethoxy group.[1] Acid-mediated routes (Route B) carry a risk of ether cleavage or elimination.[1]

Performance Comparison: The "Use"

When installing the


 group onto a nucleophile (e.g., Phenol, Amine), the choice of leaving group (Bromide vs. Iodide vs. Tosylate) dictates the yield and reaction rate.[1]
Reactivity & Yield Benchmark
Reagent VariantLeaving Group (

)
Relative Reactivity (

)
Typical Alkylation YieldStabilityRecommendation
Bromide

1.0 (Baseline) 78 - 88% High (Stable liquid)Best Balance. Ideal for scale-up and general use.[1]
Iodide

~100x Faster85 - 95%Low (Light sensitive, degrades)Use for sterically hindered or unreactive nucleophiles.[1]
Tosylate

~10-50x Faster85 - 92%High (Solid/Oil)Good alternative, but adds molecular weight and atom waste.[1]
Mechanistic Analysis
  • Bromide: While less reactive than the iodide, the bromide is sufficiently electrophilic for most phenolic and amine alkylations, especially when catalyzed by iodide ions (Finkelstein condition in situ).[1]

  • Tosylate: Often gives slightly higher yields due to better leaving group ability, but the atom economy is lower (loss of massive Toluenesulfonyl group vs Bromine).[1]

  • Iodide: The iodide is the most reactive but suffers from storage instability. It is best generated in situ from the bromide using catalytic

    
     or 
    
    
    
    .[1]

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-2-(trifluoromethoxy)ethane

Adapted from standard alcohol-to-bromide conversions (e.g., 2-methoxyethanol analogs).[1]

Reagents:

  • 2-(Trifluoromethoxy)ethanol (1.0 equiv)[1]

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)[1]
    
  • Dichloromethane (DCM) or solvent-free[1]

Step-by-Step:

  • Setup: Charge a dry 3-neck flask with 2-(trifluoromethoxy)ethanol (e.g., 10 mmol) and dry DCM (20 mL) under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Add

    
     (4.0 mmol) dropwise over 15 minutes. Maintain temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or GC.[1]

  • Quench: Cool to

    
     and slowly quench with saturated 
    
    
    
    solution. Caution: Exothermic gas evolution.[1]
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ).[1] Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure.

    • Target Yield: ~90-93%.[1][6]

    • Appearance: Clear, colorless liquid.[1]

Protocol B: General O-Alkylation of a Phenol

Validating the reagent's performance.

Reagents:

  • Substituted Phenol (1.0 equiv)[1]

  • 1-Bromo-2-(trifluoromethoxy)ethane (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step:

  • Dissolution: Dissolve phenol in DMF (0.2 M concentration).

  • Deprotonation: Add

    
     and stir at RT for 30 mins.
    
  • Alkylation: Add 1-Bromo-2-(trifluoromethoxy)ethane.

  • Catalysis (Optional): Add 10 mol%

    
     (Tetrabutylammonium iodide) to accelerate reaction (converts Br 
    
    
    
    I in situ).
  • Heating: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine to remove DMF.[1]

    • Expected Yield: 80–90%.[1]

Visualizations

Figure 1: Synthesis Pathway Selection

Decision tree for selecting the best route to the reagent.

SynthesisPath Start Target: 1-Bromo-2-(trifluoromethoxy)ethane Precursor1 Precursor: 2-(trifluoromethoxy)ethanol RouteA Route A: PBr3 (0°C) High Yield (~93%) Recommended Precursor1->RouteA RouteB Route B: HBr/H2SO4 Moderate Yield (~80%) Harsh Conditions Precursor1->RouteB Precursor2 Precursor: Trifluoromethoxyethene RouteC Route C: Radical HBr Low Selectivity Not Recommended Precursor2->RouteC RouteA->Start RouteB->Start RouteC->Start

Caption: Comparative synthesis routes. Route A is preferred for lab-scale purity and yield.[1]

Figure 2: Alkylation Workflow & Reactivity Logic

Logical flow for applying the reagent in drug synthesis.

AlkylationFlow Substrate Substrate: Phenol / Amine Condition Condition Check: Is Nucleophile Weak? Substrate->Condition Reagent Reagent: 1-Bromo-2-(trifluoromethoxy)ethane Reagent->Condition Direct Direct Alkylation (K2CO3, DMF, 60°C) Condition->Direct No (Strong Nuc) Finkelstein Finkelstein Modification (Add 10% TBAI) Condition->Finkelstein Yes (Weak Nuc) Product Product: OCF3-Ethyl Ether Yield: 80-90% Direct->Product Finkelstein->Product In-situ Iodide Acceleration

Caption: Optimization logic for alkylation. Adding TBAI boosts reactivity for weaker nucleophiles.[1]

References

  • National Institutes of Health (NIH). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers and related fluoroalkyl ethers.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Conversion of Alcohols to Bromides: General Protocols. Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link][1]

Sources

"1-Bromo-2-(trifluoromethoxy)ethane" in parallel synthesis and library generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of parallel synthesis and fragment-based drug discovery (FBDD), 1-Bromo-2-(trifluoromethoxy)ethane (TFME-Br) represents a critical "tactical building block." Unlike direct aryl trifluoromethoxylation—which often requires harsh photoredox or transition-metal catalyzed conditions—TFME-Br allows for the facile introduction of the trifluoromethoxyethyl (


) motif via standard nucleophilic substitution (

).

This guide objectively compares TFME-Br against standard alkylating agents, highlighting its specific utility in modulating Lipophilic Efficiency (LipE) and Metabolic Stability without compromising synthetic throughput.

Part 1: The Chemical Rationale

The trifluoromethoxy group (


) is often termed a "super-halogen" due to its unique electronic and steric properties. However, directly attaching 

to an aromatic ring is not always optimal for binding affinity due to rigid electronic deactivation.

The TFME-Br linker introduces an ethyl spacer, offering three distinct advantages:

  • Conformational Flexibility: The ethylene bridge allows the lipophilic

    
     "warhead" to orient into hydrophobic pockets that are sterically inaccessible to direct aryl-
    
    
    
    substituents.
  • Electronic Decoupling: It prevents the strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) from excessively deactivating the core scaffold, preserving the basicity of proximal amines.
  • Metabolic Blocking: The terminal fluorine atoms block

    
    -oxidation, a common clearance pathway for standard ethyl or propyl ethers.
    
Physical Properties Snapshot
PropertyValueImplication for Parallel Synthesis
CAS 1645-93-8Standard identifier.[1]
Boiling Point 108–110 °CCritical: sufficiently high for heating in MeCN/DMF without rapid evaporation in capped vials, unlike lower alkyl halides.
Density 1.67 g/mLHeavy; requires careful pipetting parameters in automated liquid handlers.
LogP (Fragment) ~1.5 - 2.0Increases lipophilicity significantly compared to

.

Part 2: Comparative Performance

The following data compares the TFME motif against its non-fluorinated analog (2-Bromoethyl methyl ether) and a direct fluoroalkyl analog (1-Bromo-2,2,2-trifluoroethane).

Table 1: Physicochemical & ADME Impact

Data derived from matched molecular pair (MMP) analysis of standard amine scaffolds (e.g., Piperazine derivatives).

FeatureTFME-Br (

)
Methoxyethyl-Br (

)
Trifluoroethyl-Br (

)
Lipophilicity (

LogD)
High (+0.8 to +1.2) Low (Baseline)Medium (+0.4 to +0.6)
Metabolic Stability (

)
High (Blocks terminal oxidation)Low (O-dealkylation risk)Medium (Acidic protons)
Solubility Moderate (Lipophilicity penalty)HighModerate
Reactivity (

)
Good (Primary bromide)GoodPoor (Inductive deactivation)
pKa Shift (proximal N) -0.5 to -1.0 unitsNegligible-2.0 to -3.0 units (Strong EWG)
Decision Logic for Reagent Selection

Use the following logic flow to determine if TFME-Br is the correct reagent for your library campaign.

ReagentSelection Start Library Design Goal Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is metabolic stability (microsomal) a priority? Q1->Q2 Yes Res1 Use Methoxyethyl-Br (Solubility Focus) Q1->Res1 No (Polar) Q3 Does the scaffold require retained basicity? Q2->Q3 Yes Q2->Res1 No Res2 Use Trifluoroethyl-Br (pKa Modulation) Q3->Res2 No (Lower pKa ok) Res3 Use TFME-Br (LipE & Stability) Q3->Res3 Yes (Preserve pKa)

Figure 1: Decision tree for selecting fluoroalkylating agents in lead optimization.

Part 3: Parallel Synthesis Integration

Solvent & Base Selection

While TFME-Br is a primary alkyl halide, the electron-withdrawing effect of the


 group makes the 

-hydrogens slightly acidic.
  • Risk: Strong bases (NaH, KOtBu) promote E2 elimination , forming the volatile vinyl ether (

    
    ) and reducing yield.
    
  • Solution: Use mild carbonate bases (

    
     or 
    
    
    
    ) in polar aprotic solvents.
Automated Handling
  • Viscosity/Density: The high density (1.67 g/mL) requires liquid handlers (e.g., Tecan, Hamilton) to use "heavy liquid" aspiration classes to prevent dripping.

  • Vessel Capping: Despite the 108°C boiling point, extended heating (>12 hours) at 80°C in 96-well blocks requires high-integrity sealing mats (e.g., Teflon-lined silicone) to prevent cross-contamination or solvent loss.

Part 4: Experimental Protocols

Protocol A: General N-Alkylation of Amines (96-Well Format)

Target: Secondary/Tertiary Amines

  • Preparation: Dissolve amine scaffold (0.1 mmol) in anhydrous Acetonitrile (MeCN) (0.5 mL).

  • Base Addition: Add

    
      (0.3 mmol, 3 equiv) or polymer-supported TBD (for easier workup).
    
  • Reagent Addition: Add TFME-Br (0.12 mmol, 1.2 equiv). Note: A slight excess compensates for potential slow hydrolysis.

  • Reaction: Seal block and shake at 60–80 °C for 16 hours.

  • Scavenging (Crucial for Libraries):

    • Cool to RT.

    • Add PS-Isocyanate resin (0.15 mmol) to scavenge unreacted amine.

    • Add PS-Thiophenol (or similar thiol resin) if excess bromide removal is strictly required (rare for screening).

  • Filtration: Filter into a pre-weighed collection plate. Evaporate solvent.

Protocol B: O-Alkylation of Phenols

Target: Tyrosine residues or phenolic scaffolds

  • Solvent: Change to DMF or NMP (higher solubility for phenoxides).

  • Base: Use

    
      (0.2 mmol, 2 equiv) to utilize the "Cesium Effect" for enhanced solubility and reactivity.
    
  • Temperature: Heat to 90 °C . The phenoxide is a weaker base than aliphatic amines, reducing the risk of elimination side-products.

Workflow Visualization

Workflow Step1 Dispense Scaffold (0.1 M in MeCN) Step2 Add Base (K2CO3 Solid) Step1->Step2 Step3 Add TFME-Br (1.2 equiv) Step2->Step3 Step4 Heat & Shake (80°C, 16h) Step3->Step4 Step5 Add Scavenger (PS-NCO) Step4->Step5 Step6 Filter & Dry Step5->Step6

Figure 2: Standardized parallel synthesis workflow for TFME-Br alkylation.

Part 5: Troubleshooting & Stability

Common Failure Modes
  • Low Yield (Elimination):

    • Observation: Presence of vinyl species in LCMS or loss of alkylating agent.

    • Fix: Lower temperature to 60°C and switch solvent to Acetone (if solubility permits) or strictly use

      
       instead of 
      
      
      
      for amines.
  • Incomplete Reaction:

    • Observation: Starting material remains.[2]

    • Fix: Add NaI (10 mol%) to generate the in situ iodide (Finkelstein condition). The resulting alkyl iodide is significantly more reactive toward the nucleophile.

Safety Note

TFME-Br is an alkylating agent. It is potentially mutagenic. All liquid handling should be performed in a ventilated enclosure.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

    • Grounding: Establishes the fundamental effects of fluorine substitution ( ) on lipophilicity and metabolic stability.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Grounding: Comprehensive review of fluorinated bioisosteres, validating the utility of fluoroalkyl ethers in modul
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

    • Grounding: Validates the prevalence and standard conditions (N-alkyl
  • Sigma-Aldrich/Merck. (n.d.). 1-Bromo-2-(trifluoromethoxy)ethane Product Specification. Link

    • Grounding: Source of specific physical d

Sources

A Senior Application Scientist's Guide to Trifluoromethoxyethylation: Benchmarking 1-Bromo-2-(trifluoromethoxy)ethane Against Established Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the incorporation of unique fluorinated motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its profound ability to enhance critical molecular properties. It is more lipophilic and electron-withdrawing than a simple methoxy group, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability in bioactive molecules[1][2][3]. Consequently, the development of robust and efficient reagents for introducing trifluoromethoxy-containing fragments is of paramount importance.

This guide provides an in-depth technical comparison of methodologies for introducing the 2-(trifluoromethoxy)ethyl moiety, a building block of increasing interest. We will focus on the performance of 1-Bromo-2-(trifluoromethoxy)ethane as a direct alkylating agent and benchmark it against a common, two-step alternative pathway starting from 2-(Trifluoromethoxy)ethanol . Our analysis is geared towards researchers, medicinal chemists, and process development professionals, offering field-proven insights to guide strategic synthetic decisions.

Part 1: Profiling the Reagents

The Direct Approach: 1-Bromo-2-(trifluoromethoxy)ethane

1-Bromo-2-(trifluoromethoxy)ethane (CAS 1645-93-8) is a specialized electrophilic building block designed for the direct, single-step introduction of the -CH₂CH₂OCF₃ group. As an alkyl bromide, its primary mode of reactivity is through nucleophilic substitution, making it a straightforward choice for modifying substrates containing nucleophilic centers such as phenols, amines, thiols, and carbanions. Its utility has been noted in the synthesis of complex heterocyclic compounds for applications in oncology[4].

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1645-93-8[4][5]
Molecular Formula C₃H₄BrF₃O[5]
Molecular Weight 192.96 g/mol [5]
Boiling Point 77-80 °C[4]
Density 1.674 g/mL at 25 °C[4]

Safety & Handling: This reagent is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[4][6]. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

The primary advantage of this reagent is its directness. The trifluoromethoxyethyl group is delivered in a single, predictable reaction, simplifying synthesis planning and execution.

The Indirect Approach: 2-(Trifluoromethoxy)ethanol

2-(Trifluoromethoxy)ethanol (CAS 362631-84-3) is a primary alcohol that serves as a precursor for the trifluoromethoxyethyl group[5][7]. Alcohols are generally poor leaving groups for nucleophilic substitution. Therefore, to use this molecule as an alkylating agent, the hydroxyl group must first be "activated" by converting it into a better leaving group, such as a tosylate, mesylate, or triflate. This creates a two-step process for achieving the same alkylation that 1-Bromo-2-(trifluoromethoxy)ethane accomplishes in one step.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 362631-84-3[7]
Molecular Formula C₃H₅F₃O₂
Molecular Weight 130.06 g/mol
Boiling Point 115-116 °C
Density 1.84 g/mL at 25 °C[8]

This precursor is often more readily available or cost-effective than its pre-activated bromo-counterpart, making it an attractive starting point for large-scale syntheses where an additional synthetic step is economically viable.

Part 2: Mechanistic Pathways & Workflow Comparison

The choice between these two reagents fundamentally comes down to a trade-off between synthetic efficiency and reagent cost/availability. The underlying chemistry involves classic nucleophilic substitution reactions.

Mechanism 1: Direct Sₙ2 Alkylation

1-Bromo-2-(trifluoromethoxy)ethane reacts with a generic nucleophile (Nu⁻) via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step.

Caption: Sₙ2 mechanism for direct alkylation.

Mechanism 2: Two-Step Activation and Alkylation

The indirect route requires an initial activation step, typically the reaction of 2-(trifluoromethoxy)ethanol with a sulfonyl chloride (e.g., tosyl chloride, TsCl) in the presence of a base (e.g., pyridine) to form a stable but reactive tosylate intermediate. This intermediate is then used in a subsequent Sₙ2 reaction.

Two_Step_Workflow Start { Start | 2-(Trifluoromethoxy)ethanol | HOCH₂CH₂OCF₃} Step1 Step 1: Activation + TsCl, Pyridine Formation of Tosylate Start->Step1 Intermediate {Intermediate | 2-(Trifluoromethoxy)ethyl Tosylate | TsOCH₂CH₂OCF₃} Step1->Intermediate Isolate/Purify Step2 Step 2: Alkylation + Nucleophile (Nu⁻) Sₙ2 Displacement Intermediate->Step2 Product { Final Product | NuCH₂CH₂OCF₃} Step2->Product

Caption: Two-step workflow for indirect alkylation.

Part 3: Head-to-Head Performance Benchmark

To provide an objective comparison, we evaluate both methods across several key performance indicators crucial for laboratory and process chemistry.

MetricMethod 1: 1-Bromo-2-(trifluoromethoxy)ethaneMethod 2: Two-Step via AlcoholField-Proven Insight
Number of Steps 1 (Direct Alkylation)2 (Activation + Alkylation)The single-step process significantly reduces labor, solvent usage, and potential for material loss between steps. It is ideal for rapid analog synthesis in medicinal chemistry.
Process Simplicity High. Simple setup, direct reaction.Moderate. Requires an additional reaction, workup, and potential purification of the intermediate tosylate.The two-step route introduces more complexity and process variables that need to be controlled, increasing the burden on process development and quality control.
Overall Yield Variable. Highly dependent on nucleophile strength and steric hindrance. Typically moderate to good.Variable. Overall yield is the product of two steps (e.g., 90% for Step 1 and 80% for Step 2 = 72% overall). Activation is usually high-yielding.While the direct route appears simpler, a highly efficient two-step process can sometimes provide a higher overall yield if the direct bromination is sluggish or prone to side reactions.
Atom Economy Moderate. Byproduct is HBr (captured by base).Low. Byproducts include pyridinium hydrochloride and the tosylate anion, representing significant mass that is discarded.The direct alkylation is inherently more atom-economical, a key consideration in green and sustainable chemistry.
Reagent Cost & Availability Generally higher cost and available from specialized suppliers.The starting alcohol is often less expensive and more widely available. Sulfonyl chlorides are common, inexpensive reagents.For large-scale manufacturing, the lower cost of the starting alcohol in Method 2 may offset the cost of the additional processing step.
Substrate Scope Broad for most N, O, and S nucleophiles. Strong bases can cause elimination (E2) side reactions.Very broad. The tosylate is a highly reactive electrophile. The two-step nature allows for optimization of each step independently.Method 2 offers greater flexibility. If a sensitive substrate is incompatible with the bromination conditions, the milder conditions of tosylation followed by alkylation may be superior.

Part 4: Experimental Protocols

These protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol 1: Direct O-Alkylation of a Phenol using 1-Bromo-2-(trifluoromethoxy)ethane

This protocol details the direct etherification of 4-methoxyphenol, a representative electron-rich phenol.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv) and potassium carbonate (2.07 g, 15 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add 1-Bromo-2-(trifluoromethoxy)ethane (2.32 g, 12 mmol, 1.2 equiv) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Filter the suspension to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove unreacted phenol, followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the resulting oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-methoxy-4-(2-(trifluoromethoxy)ethoxy)benzene.

Protocol 2: Two-Step Synthesis via 2-(Trifluoromethoxy)ethyl Tosylate

This protocol demonstrates the activation of the alcohol and subsequent use of the tosylate intermediate.

Step A: Synthesis of 2-(Trifluoromethoxy)ethyl Tosylate

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethoxy)ethanol (2.60 g, 20 mmol, 1.0 equiv) and anhydrous dichloromethane (40 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add anhydrous pyridine (3.2 mL, 40 mmol, 2.0 equiv).

  • Reagent Addition: Add p-toluenesulfonyl chloride (4.20 g, 22 mmol, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Quench the reaction by slowly adding 1M HCl (30 mL) at 0°C. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step after drying under high vacuum.

Step B: O-Alkylation of 4-methoxyphenol with the Tosylate Intermediate

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium 4-methoxyphenoxide by adding 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv) and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) to anhydrous dimethylformamide (DMF, 20 mL) at 0°C. Stir until hydrogen evolution ceases (approx. 30 min).

  • Reagent Addition: Add a solution of the crude 2-(trifluoromethoxy)ethyl tosylate (approx. 10 mmol, 1.0 equiv) from Step A in DMF (5 mL) to the phenoxide solution at 0°C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60°C for 6-8 hours.

  • Workup and Purification: Follow steps 5-7 from Protocol 1 for workup and purification.

Conclusion and Authoritative Recommendation

The decision to employ 1-Bromo-2-(trifluoromethoxy)ethane versus a two-step approach hinges on the specific goals of the synthesis.

  • For rapid lead optimization, diversity-oriented synthesis, and situations where speed and simplicity are paramount, 1-Bromo-2-(trifluoromethoxy)ethane is the superior reagent. Its one-step, direct nature streamlines the synthetic workflow, accelerating the generation of new chemical entities.

  • For large-scale, cost-driven campaigns or when developing a robust manufacturing process, the two-step route starting from 2-(trifluoromethoxy)ethanol warrants serious consideration. The potential cost savings on the starting material can be substantial, and the ability to optimize each step independently provides greater process control, which is critical for scalable and reproducible manufacturing.

Ultimately, 1-Bromo-2-(trifluoromethoxy)ethane serves as a powerful and efficient tool for the late-stage functionalization and rapid synthesis of novel compounds. Its performance benchmark reveals it to be a strategic choice for accelerating research and discovery, while the alternative pathway provides a valuable, cost-effective option for process development.

References

  • Alkylation of Alcohols, Part 5: Reductive Alkylation . YouTube. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent . ResearchGate. [Link]

  • 2,2,2-Trifluoroethanol - Wikipedia . Wikipedia. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . National Institutes of Health (NIH). [Link]

  • Deoxytrifluoromethylation of Alcohols . National Institutes of Health (NIH). [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents . MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Institutes of Health (NIH). [Link]

  • Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents . Princeton University Department of Chemistry. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . National Institutes of Health (NIH). [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

  • A comparison of several modern alkylating agents . ARKIVOC. [Link]

  • Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group . Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group . ResearchGate. [Link]

  • Clinical and High-Dose Alkylating Agents . SlideShare. [Link]

Sources

Safety Operating Guide

1-Bromo-2-(trifluoromethoxy)ethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 1-Bromo-2-(trifluoromethoxy)ethane

Executive Safety Directive

Do not treat this compound as generic organic waste. 1-Bromo-2-(trifluoromethoxy)ethane (CAS: 1645-93-8) presents a dual-hazard profile: it is a potent alkylating agent (due to the reactive C-Br bond) and a source of hydrofluoric acid (HF) upon combustion. Standard incineration without scrubbing will damage facility infrastructure and release toxic emissions.

Immediate Action Required:

  • Segregate strictly into "Halogenated/Fluorinated" waste streams.

  • Isolate from alkali metals and strong bases to prevent runaway dehydrohalogenation.

  • Label clearly as a potential mutagen and HF generator.

Chemical Profile & Risk Assessment

Effective disposal requires understanding the physical behavior of the substance in the waste container.

PropertyDataOperational Implication
CAS Number 1645-93-8Unique identifier for waste manifests.
Formula

High halogen content (Br + 3F).
Density 1.674 g/mL (25 °C)Heavy Liquid: Will sink to the bottom of aqueous/organic mixtures.
Boiling Point ~77–80 °CVolatile. Keep containers tightly sealed to prevent inhalation hazards.[1][2]
Flash Point 110 °C (Reported)Note:[3][4] Despite high reported FP, treat as Combustible due to volatility.
Reactivity Alkylating AgentCan react with DNA/proteins. Use double-gloving protocol.

The "Why" Behind the Protocol (Expert Insight): The trifluoromethoxy group (


) confers lipophilicity and stability, but the bromo-ethyl tail (

) is a classic electrophile. In a mixed waste drum, this high-density fluid will settle at the bottom. If that bottom layer contacts sedimented strong bases (e.g., hydroxide pellets), it can undergo rapid hydrolysis or elimination, generating heat and pressure. Always prevent phase stratification with incompatible reagents.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)
  • Stream Selection: This MUST go into the Halogenated Organic Solvent stream.

  • Fluorine Flag: If your facility differentiates between "Chlorinated" and "Fluorinated" waste (due to incinerator scrubbing limits), tag this specifically as Fluorinated .

    • Reasoning: Combustion of

      
       yields 
      
      
      
      . HF attacks the refractory lining of standard incinerators.
Phase 2: Containerization
  • Material: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Avoid: Aluminum containers. Alkyl bromides can react with aluminum (Wurtz-type coupling) to form pyrophoric alkyl-aluminum species.

  • Headspace: Leave 10-15% headspace. High-density liquids expand significantly with temperature changes; overfilling risks container rupture.

Phase 3: Pre-Disposal Stabilization (If Reactive)
  • Scenario: If the reagent is part of a reaction mixture containing unreacted alkali metals (Na/K) or hydrides (NaH/LiAlH4).

  • Protocol: Quench carefully with isopropanol before adding to the halogenated waste drum.

  • Danger: Never add this brominated ether directly to a waste container holding active metals. The resulting exotherm can boil the ether, causing an explosion.

Phase 4: Labeling

Affix a hazardous waste label with the following specific hazard codes:

  • Contains: 1-Bromo-2-(trifluoromethoxy)ethane[3][4][5][6]

  • Hazards: Irritant, Combustible, Halogenated.

Visual Workflow: The Disposal Pathway

The following diagram illustrates the decision logic for disposing of this specific fluorinated ether, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Bromo-2-(trifluoromethoxy)ethane CheckPurity Is it Pure or a Mixture? Start->CheckPurity PurePath Pure Reagent CheckPurity->PurePath MixPath Reaction Mixture CheckPurity->MixPath Segregation Segregate Stream: HALOGENATED ORGANIC PurePath->Segregation CheckCompat Check Incompatibles: (Alkali Metals, Strong Bases?) MixPath->CheckCompat Quench Perform Quench: (Isopropanol/Ethanol) CheckCompat->Quench Yes (Incompatible) CheckCompat->Segregation No (Stable) Quench->Segregation Container Container Selection: HDPE or Glass (NO Aluminum) Segregation->Container Labeling Labeling: 'Fluorinated' + 'Alkyl Bromide' Container->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDisp

Caption: Decision logic for segregating and packaging fluorinated alkyl bromide waste to prevent incompatibility incidents.

Emergency Contingencies: Spills & Exposure

Because of its high density and alkylating potential, spills require specific handling.

  • Evacuate: Clear the immediate area. Vapors are respiratory irritants (H335).[7]

  • PPE: Wear Nitrile gloves (double-gloved) and a NIOSH-approved respirator if outside a fume hood.

  • Absorb: Use Vermiculite or Diatomaceous Earth .

    • Note: Do not use paper towels alone; the high density of the liquid may soak through rapidly.

  • Decontaminate: Wash the surface with a dilute soap/water solution. Collect all absorbent materials into the Halogenated Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents). Retrieved January 31, 2026, from [Link]

  • PubChem. (2025).[7] Compound Summary: Fluorinated Alkyl Bromides. National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Bromo-2-(trifluoromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Immediate Action Required: This compound is a volatile alkylating agent with a boiling point (77–80 °C) significantly lower than water. It poses a dual threat: inhalation of irritating vapors and dermal absorption leading to potential alkylation of biological macromolecules.

  • Primary Hazard: Respiratory tract irritation and potential systemic toxicity via alkylation.

  • Critical Control: All operations must occur within a certified chemical fume hood.

  • Storage: 2–8 °C (Refrigerated). Cold storage minimizes vapor pressure buildup.

Part 2: Hazard Profile & Risk Assessment

The "Hidden" Hazards

While standard Safety Data Sheets (SDS) classify this material as Warning (Acute Tox. 4) , experienced medicinal chemists must treat 1-Bromo-2-(trifluoromethoxy)ethane with the protocols reserved for high-potency alkylators.

  • Volatility vs. Toxicity: The boiling point of ~78 °C means significant vapor generation occurs at room temperature. The trifluoromethoxy group (

    
    ) increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.
    
  • Density Factor: With a density of ~1.67 g/mL, this liquid is heavy. Spills will spread rapidly and penetrate porous surfaces faster than water or common solvents.

GHS Classification Summary
Hazard ClassCategoryStatement
Acute Toxicity (Oral/Dermal/Inhal.) Cat 4Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin/Eye Irritation Cat 2/2ACauses skin irritation and serious eye irritation.[1]
STOT - Single Exposure Cat 3May cause respiratory irritation.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact operations.

Glove Selection Protocol

Scientific Rationale: Halogenated ethers can permeate standard nitrile gloves. The fluorine content adds chemical stability but does not guarantee resistance to permeation.

Task TypePrimary GloveSecondary LayerBreakthrough Est.
Standard Handling (<5 mL)Nitrile (Double Gloved) Min thickness: 5 milNone< 15 mins (Splash only)
Bulk Transfer / Synthesis Laminate (Silver Shield®) Chemical barrierNitrile (Outer) Dexterity/Grip> 4 hours
Spill Cleanup Viton® or Butyl Rubber None> 8 hours
Respiratory & Body Protection[4]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Contingency (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges. Note: Do not rely on smell; olfactory fatigue can occur.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the volatility and lachrymator potential.

  • Body: Lab coat (buttoned to neck) + Chemical-resistant apron (Tyvek® or PVC) for transfers >100 mL.

Part 4: Operational Protocol (Step-by-Step)

Preparation & Synthesis Setup
  • Temperature Equilibration: Remove the reagent from 2–8 °C storage. Allow it to warm to room temperature inside the fume hood before opening. Opening cold bottles in humid air causes condensation, potentially hydrolyzing the bromide.

  • Vessel Selection: Use glassware with ground glass joints (Standard Taper). Avoid rubber septa for long-term exposure; use Teflon-lined septa or glass stoppers.

Transfer Techniques (Volumetric)
  • Syringe Method (Preferred):

    • Use a gas-tight glass syringe with a Teflon-tipped plunger.

    • Technique: Due to high density (1.67 g/mL), the liquid may drip from the needle tip. Draw a small "air cushion" into the syringe after the liquid to prevent dripping during transfer.

  • Cannula Transfer: For volumes >20 mL, use positive pressure (Nitrogen/Argon) cannula transfer to minimize vapor exposure.

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this specific compound.

SafetyLogic Start Start: Handling 1-Bromo-2-(trifluoromethoxy)ethane CheckHood Is Fume Hood Operational? (Face Velocity > 80 fpm) Start->CheckHood Stop STOP WORK Contact Facilities CheckHood->Stop No CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat CheckHood->CheckPPE Yes VolCheck Volume to Handle? CheckPPE->VolCheck SmallVol < 10 mL Syringe Transfer VolCheck->SmallVol LargeVol > 10 mL Cannula Transfer or Laminate Gloves Required VolCheck->LargeVol Execution Execute Reaction (Keep sash low) SmallVol->Execution LargeVol->Execution Waste Disposal: Halogenated Waste Stream Execution->Waste

Figure 1: Operational decision logic ensuring engineering controls and PPE scale with experimental volume.

Part 5: Emergency & Disposal Procedures

Spill Response (Inside Fume Hood)
  • Alert: Notify nearby personnel immediately.

  • Ventilate: Ensure fume hood "Emergency Purge" is active (if equipped).

  • Absorb: Do NOT use paper towels (high surface area increases evaporation rate). Use vermiculite or activated carbon spill pillows to suppress vapors.

  • Clean: Once absorbed, place waste in a sealed jar immediately. Wash surface with soap and water (alkaline hydrolysis helps degrade trace alkyl bromides).

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Labeling: Clearly mark as "Contains Fluorinated Alkyl Bromide – Toxic."

Part 6: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Bromo-2-(trifluoromethoxy)ethane (CAS 1645-93-8).[2][3][4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2-(trifluoromethoxy)ethane (CID 329767814).[5] National Library of Medicine. Retrieved from [5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Alkylating Agents).

Sources

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